(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid
Description
Properties
IUPAC Name |
(2-ethoxycarbonyl-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-2-15-9(12)7-5-6(11)3-4-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSELXAYSUUQLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674628 | |
| Record name | [2-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-40-6 | |
| Record name | [2-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Ethoxycarbonyl)-4-fluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid: A Keystone Reagent in Modern Drug Discovery
CAS Number: 1072951-40-6
This technical guide provides an in-depth exploration of (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid, a critical building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, purification, physicochemical properties, and pivotal applications, with a particular focus on its role in the synthesis of kinase inhibitors. This guide is designed to offer not just protocols, but a deep understanding of the chemical principles that make this reagent exceptionally valuable in the pharmaceutical and agrochemical industries.[1]
Introduction: The Strategic Advantage of Fluorinated Boronic Acids
This compound has emerged as a highly sought-after intermediate in organic synthesis, primarily due to its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly the biaryl scaffolds prevalent in many pharmaceuticals.
The strategic placement of the fluorine atom and the ethoxycarbonyl group on the phenyl ring imparts unique properties to this molecule. The fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule to its target protein.[1] The electron-withdrawing nature of both the fluorine and the ethoxycarbonyl group influences the electronic properties of the boronic acid, impacting its reactivity in cross-coupling reactions.[1]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 1072951-40-6 | [2] |
| Molecular Formula | C₉H₁₀BFO₄ | [2] |
| Molecular Weight | 211.98 g/mol | [2] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | 284-288 °C (for the related 4-fluorophenylboronic acid) | [3] |
| Solubility | Slightly soluble in water (for the related 4-fluorophenylboronic acid) | [4] |
Storage and Handling:
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1] It is recommended to store it under an inert atmosphere to prevent degradation. As with all boronic acids, it is important to handle the compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthesis and Purification: A Practical Approach
While multiple routes to substituted arylboronic acids exist, a common and effective strategy involves a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis. Below is a representative, field-proven protocol.
Synthesis Protocol
This protocol is based on established methods for the synthesis of similar arylboronic acids.[5]
Materials:
-
Ethyl 2-bromo-5-fluorobenzoate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-bromo-5-fluorobenzoate (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. This step is critical for the efficient formation of the aryllithium intermediate.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight. The slow warming is crucial to ensure complete reaction and avoid side products.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench with 2M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour. Acidic hydrolysis converts the borate ester to the desired boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification: Addressing the Challenges
The purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature. Recrystallization and the formation of a diethanolamine adduct are two effective methods.
Recrystallization Protocol:
-
Dissolve the crude boronic acid in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]
Diethanolamine Adduct Formation for Purification:
For boronic acids that are difficult to crystallize, forming a stable, crystalline adduct with diethanolamine can be an excellent purification strategy.[7][8][9]
-
Dissolve the crude boronic acid in a suitable solvent like dichloromethane.
-
Add diethanolamine dropwise. The diethanolamine adduct will often precipitate out of the solution.[9]
-
Collect the crystalline adduct by filtration.
-
To regenerate the pure boronic acid, the adduct can be treated with an acid and extracted into an organic solvent.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. It is a powerful tool for the formation of C-C bonds.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X) to form a Pd(II) complex.[10]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[10]
The presence of electron-withdrawing groups on the arylboronic acid, such as in this compound, can influence the rate of transmetalation. While electron-rich boronic acids generally react faster, the conditions can be optimized to achieve high yields with electron-deficient partners.[10]
Application in Kinase Inhibitor Synthesis: Targeting FGFR
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making them an important therapeutic target.[13][14] Many FGFR inhibitors feature a biaryl core structure, which can be efficiently synthesized using the Suzuki-Miyaura reaction.
This compound is a key building block in the synthesis of potent and selective FGFR inhibitors.[1] The 4-fluoro substituent can form favorable interactions within the kinase active site, while the 2-ethoxycarbonyl group can serve as a handle for further synthetic modifications or as a key binding element itself.
Representative Suzuki-Miyaura Protocol for Kinase Inhibitor Scaffolding
This protocol illustrates the use of this compound in a typical Suzuki-Miyaura coupling to form a biaryl scaffold common in kinase inhibitors.
Materials:
-
A heterocyclic halide (e.g., a substituted pyrimidine or pyridine)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or DME)
Procedure:
-
Reaction Setup: To a reaction vessel, add the heterocyclic halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degassing: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a versatile and highly valuable reagent in modern organic synthesis, particularly in the realm of drug discovery and development. Its unique substitution pattern provides a strategic advantage in the design of novel therapeutics, especially kinase inhibitors. A thorough understanding of its properties, synthesis, purification, and reactivity in Suzuki-Miyaura cross-coupling reactions, as detailed in this guide, will empower researchers to effectively utilize this key building block in their synthetic endeavors.
References
-
MySkinRecipes. This compound. [Link]
-
CRO Splendid Lab Pvt. Ltd. 2-(Ethoxycarbonyl)-4-fluorophenylboronic Acid. [Link]
-
National Center for Biotechnology Information. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma. [Link]
-
SciSpace. Paralog-Specific Kinase Inhibition of FGFR4: Adding to the Arsenal of Anti-FGFR Agents. [Link]
-
eChemCloud. This compound. [Link]
-
PubChem. 4-Fluorophenylboronic acid. [Link]
-
ChemRxiv. Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
-
Reddit. Purification of boronic acids?. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. Development of a Simple and Standard Process for Boronic Ester Synthesis. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... [Link]
-
National Center for Biotechnology Information. Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs. [Link]
-
Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
-
MDPI. The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. [Link]
-
Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]
-
National Center for Biotechnology Information. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
-
DiVA portal. Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]
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- 4. 4-Fluorophenylboronic Acid | 1765-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
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- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. chemrxiv.org [chemrxiv.org]
- 14. Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Profile: (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic Acid
[1][2]
Executive Summary & Structural Significance
Compound Identity: this compound CAS Registry Number: 1072951-40-6 Molecular Weight: 211.98 g/mol [1][2]
This compound represents a "privileged scaffold" in medicinal chemistry.[1] It combines three critical design elements:
-
Boronic Acid Handle: Enables Suzuki-Miyaura cross-coupling for biaryl bond formation.[1][3]
-
Ortho-Ester (Ethoxycarbonyl): Provides a steric handle that influences the torsion angle of the resulting biaryl system (atropisomerism potential) and serves as a masked carboxylic acid or amide precursor.[1]
-
Para-Fluorine: Enhances metabolic stability (blocking P450 oxidation at the para-position) and modulates lipophilicity (
).[1]
Physicochemical Specifications
Accurate molecular weight calculations and physical properties are foundational for stoichiometry in drug development workflows.[1]
Table 1: Physicochemical Data Profile
| Property | Value | Technical Note |
| Molecular Formula | Confirmed via elemental composition.[1][2][4] | |
| Molecular Weight | 211.98 g/mol | Calculated using standard atomic weights (C: 12.011, H: 1.008, B: 10.81, F: 18.998, O: 15.999). |
| Exact Mass | 212.066 g/mol | Monoisotopic mass for HRMS validation.[1] |
| Physical State | Solid (Powder) | Typically off-white to beige.[1] |
| Solubility | DMSO, Methanol, DMF | Low water solubility; hydrolyzes slowly in aqueous base. |
| Storage | 2–8°C, Inert Gas | Hygroscopic.[1] Prone to dehydration (boroxine formation) if exposed to air/heat.[1] |
Isotopic Signature for Mass Spectrometry
When validating this compound via LC-MS, researchers must look for the distinct boron isotope pattern.[1] Boron exists as
-
M+H Peak: ~213.07 Da (Major)
-
Isotope Pattern: A lower intensity peak at M-1 (~212.07 Da) is characteristic of boron-containing species, distinguishing it from non-boron impurities.[1]
Synthetic Utility: The Suzuki-Miyaura Protocol
The primary application of this molecule is as a nucleophile in Palladium-catalyzed cross-coupling.[1] The presence of the ortho-ethoxycarbonyl group introduces steric bulk, which can slow down the transmetalation step compared to unhindered phenylboronic acids.
Mechanism of Action
The catalytic cycle involves three stages.[1] The Transmetalation step is the critical bottleneck for this specific sterically encumbered substrate.[1]
Figure 1: Catalytic cycle emphasizing the activation required for the ortho-substituted boronate.
Optimized Experimental Protocol
Objective: Coupling of this compound with an aryl bromide (Ar-Br).
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Catalyst:
(3-5 mol%) - Chosen for robustness against steric bulk.[1] -
Base:
(3.0 equiv) or (for difficult substrates).[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]
Step-by-Step Methodology:
-
Inerting: Charge a reaction vial with the aryl bromide, boronic acid, and base. Seal and purge with Nitrogen (
) or Argon for 5 minutes.[1] Why: Oxygen poisons the Pd(0) species. -
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly add the Pd catalyst under a counter-flow of inert gas.[1]
-
Thermal Activation: Heat the mixture to 80–90°C.
-
Note: The ortho-ester may hydrolyze if temperatures exceed 100°C in basic media.[1] Monitor strictly.
-
-
Validation (IPC): After 2 hours, sample 10 µL into MeOH for LC-MS. Look for the disappearance of the bromide and the emergence of the biaryl mass.
-
Workup: Dilute with Ethyl Acetate, wash with brine, dry over
, and concentrate.
Quality Control & Analytics
Ensuring the integrity of the boronic acid starting material is paramount.[1] Boronic acids often exist in equilibrium with their cyclic anhydride (boroxine) form.[1]
Self-Validating Analytical Checks[1]
-
-NMR (DMSO-
):-
Boronic Hydroxyls: Look for a broad singlet around
8.0–8.5 ppm (2H).[1] If this is absent, the compound may have dehydrated to the boroxine (which is still reactive but alters stoichiometry). -
Ethyl Group: Quartet at ~4.3 ppm and Triplet at ~1.3 ppm confirms the ester integrity.[1]
-
Aromatic Region: Three protons.[1][4][6] The proton ortho to the Fluorine will show distinct H-F coupling (
).[1]
-
-
HPLC Purity:
Handling and Stability
The Dehydration Hazard:
Boronic acids spontaneously dehydrate to form trimeric boroxines (
-
Impact: This changes the effective molecular weight from 211.98 to ~193 (per monomer unit).[1]
-
Mitigation: If precise stoichiometry is required, "re-hydrate" the sample by dissolving in THF/Water (9:1) for 30 minutes before use, or calculate stoichiometry assuming a mixture if the melting point is depressed.
References
-
ChemSRC . This compound - Physicochemical Properties. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational mechanism for Suzuki Coupling).[1]
-
MySkinRecipes . Chemical Specifications and Applications of Fluorinated Boronic Acids. Retrieved from
-
Boron Molecular . General Handling of Fluorophenylboronic Acids. Retrieved from
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- 6. Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability and Storage of (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid
This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid . It is designed for researchers requiring high-fidelity handling of this functionalized organoboron intermediate.[1]
Compound Identifier: this compound Target Class: Ortho-substituted functionalized arylboronic acid Primary Application: Suzuki-Miyaura cross-coupling, fragment-based drug discovery (FBDD), synthesis of fluorinated heterocycles.[1]
Part 1: Executive Summary & Chemical Profile
This compound presents a unique stability challenge due to the synergistic effects of the electron-withdrawing fluorine at the para-position and the bulky ester group at the ortho-position.
Unlike simple phenylboronic acid, this molecule is not thermodynamically static.[1] It exists in a dynamic equilibrium sensitive to moisture, pH, and temperature. The ortho-ethoxycarbonyl group exerts a "Proximity Effect," where the carbonyl oxygen can datively coordinate to the empty p-orbital of the boron atom. While this can temporarily stabilize the boronic acid against oxidation, it paradoxically activates the C-B bond towards protodeboronation (hydrolytic cleavage) under non-ideal conditions.
Physicochemical Profile
| Property | Specification | Critical Note |
| Molecular Weight | 211.98 g/mol | |
| State | Solid (Powder/Crystalline) | Hygroscopic tendency due to boronic acid moiety.[1][2] |
| Acidity (pKa) | ~7.5 - 8.0 (Estimated) | Lower than phenylboronic acid (8.[1]8) due to p-F and o-COOEt electron withdrawal.[1] |
| Solubility | DMSO, Methanol, Ethanol | Avoid prolonged storage in protic solvents (promotes solvolysis). |
| Lability | Moderate to High | High risk of protodeboronation in basic aqueous media.[1] |
Part 2: Degradation Mechanisms (The "Why")
To store this compound effectively, one must understand the three specific pathways by which it degrades.
Protodeboronation (Irreversible)
This is the primary failure mode for ortho-substituted boronic acids.[1] The ortho-ester group facilitates the cleavage of the Carbon-Boron bond, replacing the boronic acid moiety with a hydrogen atom.
-
Mechanism: Water or base attacks the boron center.[1] The ortho-carbonyl group stabilizes the transition state or the leaving group, accelerating the cleavage.
-
Result: Formation of ethyl 3-fluorobenzoate (useless impurity).[1]
-
Trigger: Moisture + Base + Heat.[1]
Boroxine Formation (Reversible)
Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides).[1]
-
Mechanism: 3 molecules of boronic acid lose 3 water molecules to form a six-membered B3O3 ring.[1]
-
Result: Change in stoichiometry and melting point.
-
Trigger: Dry environment, vacuum, or heat.
-
Note: This is often acceptable for synthesis as boroxines re-hydrolyze in situ, but it complicates gravimetric stoichiometry.[1]
Oxidative Deboronation
-
Mechanism: Reaction with atmospheric oxygen (ROS) to form the corresponding phenol.[1]
-
Result: Formation of ethyl 4-fluoro-2-hydroxybenzoate .[1]
-
Trigger: Long-term air exposure.[1]
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the competing equilibria and irreversible sinks that dictate storage strategy.
Caption: Figure 1. Degradation topology showing the reversible boroxine cycle vs. the irreversible protodeboronation sink driven by the ortho-ester.
Part 4: Storage & Handling Protocols[1]
Based on the instability of the ortho-ester linkage, the following "Gold Standard" protocol is required to maintain purity >97%.
Storage Hierarchy
-
Primary Container: Amber glass vial with a Teflon-lined screw cap (minimize light and plasticizer leaching).[1]
-
Atmosphere: Argon backfill is mandatory. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for solids.[1]
-
Temperature: 2°C to 8°C (Refrigerated).
-
Why? Freezing (-20°C) can sometimes precipitate water condensation upon thawing, which triggers protodeboronation. 4°C is the sweet spot for stability without thermal shock.[1]
-
-
Desiccation: Store the vial inside a secondary jar containing active desiccant (Silica gel or Drierite).
Handling Workflow (The "Self-Validating" System)
Do not simply "weigh and use." Follow this logic to ensure reaction success:
-
Equilibration: Allow the refrigerated vial to warm to Room Temperature (RT) before opening.
-
Aliquot Strategy: If the bottle is large (>5g), subdivide it into single-use aliquots under an inert atmosphere glovebox or bag. Repeated open/close cycles degrade the bulk material.[1]
-
Solvent Choice:
-
Avoid: Acetone (forms boronate complexes), Ethanol (trans-esterification risk over time).[1]
-
Preferred: Anhydrous THF, DMF, or Dioxane.
-
-
Base Addition: In Suzuki couplings, add the base (e.g., K2CO3) last , immediately before heating. Do not premix the boronic acid and base in water/solvent for extended periods.[1]
Part 5: Quality Control & Analytics
Before committing this reagent to a high-value synthesis, validate its integrity using these markers.
Visual Inspection
-
Pass: White to off-white free-flowing powder.[1]
-
Fail: Sticky paste or "wet" looking clumps (indicates hydrolysis or significant impurity).[1]
NMR Diagnostics (The Truth Source)
Run a quick 1H NMR in DMSO-d6 .
| Marker | Chemical Shift (approx.) | Diagnosis |
| Boronic Acid -OH | ~8.0 - 8.5 ppm (Broad Singlet) | Presence confirms Boronic Acid species.[1] Disappearance suggests Boroxine or degradation.[1] |
| Ethyl Ester (CH2) | ~4.3 ppm (Quartet) | Sharp quartet = Intact ester.[1] Multiplicity change = Hydrolysis.[1] |
| Aromatic Proton (H3) | Shift X (Doublet of Doublets) | Compare integration to the Ester CH2.[1] Ratio must be 1:2. |
Critical QC Check: Look for a new set of aromatic peaks slightly upfield or downfield.[1] This indicates protodeboronation (Ethyl 3-fluorobenzoate).[1] If these impurities >5%, repurification is difficult; recrystallization from Et2O/Hexane may be attempted, but yield will be low.
HPLC Method
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[1]
-
Detection: UV @ 254 nm.[1]
-
Note: Boronic acids often streak on silica.[1] Reverse phase is cleaner.[1] The deboronated impurity will be significantly less polar (elutes later) than the boronic acid.[1]
Part 6: References
-
Boronic Acid Stability & Protodeboronation:
-
Ortho-Substituent Effects:
-
General Storage Guidelines:
Sources
A Technical Guide to (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid: Sourcing, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid has emerged as a critical building block in modern medicinal chemistry. Its unique trifunctional nature—a boronic acid for versatile cross-coupling, a fluorine atom for modulating pharmacokinetic and pharmacodynamic properties, and an ethoxycarbonyl group for further functionalization or as a directing group—positions it as a high-value reagent in the synthesis of complex pharmaceutical intermediates. This in-depth guide provides a comprehensive overview of its commercial availability, a detailed synthesis protocol, and its application in the development of targeted therapeutics, particularly kinase inhibitors.
Commercial Availability and Sourcing
This compound, identified by CAS Number 1072951-40-6 , is readily available from a range of commercial suppliers. It is typically offered as a white to off-white solid with purities generally ranging from 96% to over 98%. Researchers can procure this reagent in quantities spanning from milligrams for initial screening to kilograms for larger-scale synthesis campaigns.
For practical applications, it is often advantageous to source the more stable pinacol ester derivative , ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-fluorobenzoate. This form offers a longer shelf life and is often preferred for its ease of handling and compatibility with a broader range of reaction conditions.
Below is a comparative table of prominent suppliers:
| Supplier | Product Name | Purity | Available Quantities |
| Sigma-Aldrich | 4-Fluorophenylboronic acid, pinacol ester | ≥95% | Varies |
| Thermo Fisher Scientific | This compound | 97% | 1g, 5g, etc.[1] |
| Aladdin Scientific | This compound | ≥97% | 250mg, 1g, 5g[2] |
| BLD Pharm | 4-Fluoro-3-methoxycarbonylphenylboronic acid | - | - |
| MySkinRecipes | This compound | 97% | 250mg, 1g, 5g[3] |
| Chemcd | 2-(Ethoxycarbonyl)-4-fluorophenylboronic acid | 96% | Varies[4] |
Note: The availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical Properties and Handling
While experimentally determined physical properties for this compound are not consistently reported in publicly available literature, data for structurally similar compounds provide valuable insights. For instance, the related 4-fluorophenylboronic acid has a melting point of 262-265 °C[5]. The pinacol ester of 2-ethoxycarbonylphenylboronic acid is a crystalline powder with a melting point of 65°C[6].
Handling and Storage: Like most boronic acids, this reagent is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C[3]. The presence of the ethoxycarbonyl group may influence its stability, and care should be taken to avoid hydrolysis. For long-term storage, the pinacol ester is the preferred form.
Synthesis Protocol: A Step-by-Step Guide
While numerous suppliers offer this reagent, an in-house synthesis may be desirable for cost-effectiveness in large-scale applications or for the preparation of custom analogs. The following is a generalized, two-step procedure for the synthesis of the pinacol ester of this compound, based on established methodologies for similar compounds.
Step 1: Fischer Esterification of 5-Fluoro-2-(trimethylsilyl)benzoic acid
This initial step involves the protection of the carboxylic acid functionality as an ethyl ester.
Materials:
-
5-Fluoro-2-(trimethylsilyl)benzoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-Fluoro-2-(trimethylsilyl)benzoic acid in absolute ethanol, slowly add a catalytic amount of concentrated sulfuric acid at room temperature.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 5-fluoro-2-(trimethylsilyl)benzoate. This intermediate is often used in the next step without further purification.
Step 2: Borylation to form Ethyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
This step introduces the boronic ester functionality.
Materials:
-
Ethyl 5-fluoro-2-(trimethylsilyl)benzoate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine ethyl 5-fluoro-2-(trimethylsilyl)benzoate, bis(pinacolato)diboron, a palladium catalyst, and potassium acetate in anhydrous 1,4-dioxane.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, ethyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
Key Applications in Drug Discovery
The primary utility of this compound lies in its application in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful tool for the construction of biaryl scaffolds.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Sources
- 1. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]
- 2. labcompare.com [labcompare.com]
- 3. This compound [myskinrecipes.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
role of boronic acids in medicinal chemistry
The Boron Advantage: Strategic Integration of Boronic Acids in Modern Medicinal Chemistry
Executive Summary
Historically dismissed as toxic curiosities or relegated strictly to the realm of synthetic reagents (via Suzuki-Miyaura coupling), boronic acids have undergone a radical re-evaluation in the last two decades. They are no longer just "building blocks"; they are high-value pharmacophores. Their rise is driven by a unique chemical attribute: the empty
Part 1: The Chemical Basis of Efficacy
The efficacy of boron-based drugs rests on their ability to mimic the transition state of hydrolytic enzymes.
The Lewis Acid "Warhead"
Boron is electron-deficient. In its neutral, trigonal planar
-
Mechanism: Upon encountering a nucleophile (e.g., the hydroxyl group of a catalytic serine residue), the boron atom accepts a lone pair.
-
Geometry Shift: The geometry shifts from trigonal planar (
) to tetrahedral ( ). -
Biological Relevance: This tetrahedral adduct closely mimics the high-energy tetrahedral intermediate formed during peptide bond hydrolysis. Consequently, boronic acids bind to proteases with exceptionally high affinity (
often in the low nanomolar or picomolar range) while remaining reversible—a key safety advantage over irreversible alkylating agents.
Reversible Covalency
Unlike epoxides or Michael acceptors that often form permanent bonds leading to off-target toxicity (haptenization), boronic acids establish an equilibrium.
Diagram 1: The Serine Trap Mechanism This diagram illustrates the conversion of the trigonal boronic acid to the tetrahedral inhibitory adduct within a protease active site.
Caption: Transformation of sp2 boronic acid to sp3 boronate adduct via nucleophilic attack by catalytic serine.
Part 2: Therapeutic Architectures & Case Studies
The integration of boron has led to three distinct architectural classes in approved drugs: Peptide Boronic Acids , Benzoxaboroles , and Cyclic Boronic Acids .
Proteasome Inhibitors (Peptide Boronic Acids)[2]
-
Target: The 26S proteasome (specifically the
subunit).[4] -
Medicinal Chemistry Logic: Bortezomib is a dipeptide mimic where the C-terminal carboxylic acid is replaced by a boronic acid. The boron atom traps the catalytic threonine residue of the proteasome.
-
Optimization: The boronic acid moiety is highly polar. To improve bioavailability and stability, second-generation inhibitors like Ixazomib use citrate ester prodrugs that hydrolyze in plasma to release the active boronic acid.
Benzoxaboroles: Solving the Stability Challenge
Simple phenylboronic acids can be metabolically unstable or chemically reactive. Fusing the boron into a heterocyclic ring creates a benzoxaborole .[5]
-
Advantage: The intramolecular B-O bond reduces the Lewis acidity slightly, improving chemical stability and solubility while maintaining biological activity.
-
Case Study: Tavaborole (Kerydin)
-
Case Study: Crisaborole (Eucrisa)
Beta-Lactamase Inhibitors (Cyclic Boronic Acids)[7]
-
Logic: Bacteria produce beta-lactamases to destroy antibiotics. Vaborbactam contains a cyclic boronic acid that mimics the beta-lactam ring. It covalently binds the beta-lactamase serine, preventing it from hydrolyzing the partner antibiotic (Meropenem).
Table 1: Comparative Analysis of FDA-Approved Boron Therapeutics
| Drug Name | Class | Target | Mechanism | Indication | Key PK/Chem Feature |
| Bortezomib | Peptide Boronic Acid | 26S Proteasome ( | Reversible Covalent (Threonine) | Multiple Myeloma | First-in-class; IV/SubQ admin. |
| Ixazomib | Peptide Boronic Ester | 26S Proteasome | Reversible Covalent | Multiple Myeloma | Citrate ester prodrug allows oral dosing. |
| Tavaborole | Benzoxaborole | Leucyl-tRNA Synthetase | tRNA Trapping (OBORT) | Onychomycosis | High nail penetration; unique tRNA adduct. |
| Crisaborole | Benzoxaborole | PDE4 | Bimetallic Coordination | Atopic Dermatitis | Anti-inflammatory; topical formulation. |
| Vaborbactam | Cyclic Boronic Acid | Beta-lactamases (KPC) | Reversible Covalent (Serine) | cUTI (w/ Meropenem) | Restores carbapenem efficacy in resistant strains.[13] |
Part 3: Experimental Protocols
To ensure reproducibility and data integrity, the following protocols are designed with internal validation steps.
Protocol A: Kinetic Determination of for Boronic Acid Inhibitors
Objective: Determine the inhibition constant (
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100 (prevents promiscuous aggregation).
-
Substrate: Chromogenic peptide (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Enzyme: Purified target protease (titrated to give linear velocity).
-
Inhibitor: Boronic acid stock in DMSO.
Workflow:
-
Pre-incubation (Critical for Slow-Binding): Boronic acids often exhibit slow-binding kinetics due to the geometry change (
).-
Mix Enzyme (final conc. 1-5 nM) with Inhibitor (varying conc. 0 to 100x expected
) in Assay Buffer. -
Incubate for 30 minutes at 37°C to reach equilibrium (
).
-
-
Reaction Initiation:
-
Add Substrate (concentration =
of the substrate). -
Final DMSO concentration must be < 2%.
-
-
Measurement:
-
Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 60 minutes.
-
-
Data Analysis (Self-Validation):
-
Plot
vs. [Inhibitor]. -
Fit to the Morrison equation (for tight-binding inhibitors) or standard competitive inhibition model.
-
Validation Check: If the
shifts significantly with longer pre-incubation times (e.g., 5 min vs 60 min), the compound is a slow-binding inhibitor . Report and rather than just .
-
Protocol B: Palladium-Catalyzed Borylation (Synthesis of Lead Compounds)
Objective: Install a boronic ester moiety on an aryl halide lead compound.
Method (Miyaura Borylation):
-
Reactants: Aryl Halide (1.0 eq), Bis(pinacolato)diboron (
, 1.1 eq), KOAc (3.0 eq). -
Catalyst:
(0.05 eq). -
Solvent: 1,4-Dioxane (anhydrous).
-
Procedure:
-
Combine solids in a sealable tube. Purge with Argon for 5 minutes (Oxygen inhibits the catalyst).
-
Add solvent. Seal and heat to 80-100°C for 2-12 hours.
-
Monitor: TLC/LCMS for disappearance of Aryl Halide.
-
-
Workup (Validation):
-
Filter through Celite.
-
Critical Step: Boronic esters can degrade on silica. Use rapid chromatography or crystallize if possible.
-
Validation: Verify product by
-NMR (typically 30-35 ppm for pinacol esters).
-
Part 4: Strategic Development Workflow
The following diagram outlines the decision logic for developing a boron-based drug, addressing the common pitfalls of stability and permeability.
Diagram 2: Boron Drug Development Logic
Caption: Decision tree for optimizing boronic acid pharmacophores into viable drug candidates.
Part 5: Future Horizons
The field is moving beyond simple enzyme inhibition.
-
Boron Neutron Capture Therapy (BNCT): New agents using carboranes (clusters of boron) are being designed to deliver high payloads of
to tumors. Upon neutron irradiation, the boron captures a neutron and releases a localized alpha particle, destroying the cancer cell from within. -
ROS-Activated Prodrugs: Boronic acids react rapidly with Hydrogen Peroxide (
) to form phenols (deboronation). Since cancer cells often have high ROS levels, boronic acids are being used as masking groups that are cleaved specifically in the tumor microenvironment to release a toxic payload.
References
-
Bortezomib Mechanism & Approval
-
Benzoxaboroles (Tavaborole/Crisaborole)
-
Vaborbactam & Beta-Lactamase Inhibition
-
Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link
-
-
Boronic Acid Medicinal Chemistry Review
-
General Synthetic & Stability Data
-
Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 9. mdpi.com [mdpi.com]
- 10. fieldlab.org [fieldlab.org]
- 11. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzoxaboroles | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. m.youtube.com [m.youtube.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
steric hindrance in ortho-substituted phenylboronic acids
Title: Overcoming Steric Barriers: A Technical Guide to Coupling Ortho-Substituted Phenylboronic Acids
Executive Summary The Suzuki-Miyaura cross-coupling of ortho-substituted phenylboronic acids represents a classic "steric vs. kinetic" paradox in organic synthesis. While the ortho-substituent is often essential for the pharmacophore (e.g., restricting atropisomer rotation or improving metabolic stability), it introduces a dual failure mode: it kinetically retards the transmetallation step and thermodynamically accelerates protodeboronation (hydrodeboronation).
This guide moves beyond generic "optimization screens" to provide a mechanistic roadmap for coupling sterically hindered boron species. It integrates ligand field theory, kinetic control via MIDA boronates, and practical protocols for drug discovery applications.
Part 1: The Mechanistic Landscape
To solve the problem, one must first understand the specific failure mode. In sterically hindered systems, the standard catalytic cycle is disrupted at two critical junctures.
The Transmetallation Bottleneck
In unhindered systems, oxidative addition is often rate-limiting. However, for ortho-substituted boronic acids, transmetallation becomes the rate-determining step (RDS). The steric bulk prevents the formation of the requisite
The Protodeboronation Trap
As transmetallation slows, the resting state of the boronic acid in the basic reaction medium renders it vulnerable to protodeboronation. Ortho-substituents often accelerate this decomposition via:
-
Steric Relief: Cleavage of the C-B bond relieves strain in the crowded ortho-environment.
-
Electronic Catalysis: Substituents capable of hydrogen bonding (e.g., -OH, -NH2) or heteroatoms can coordinate to water/base, facilitating the protonolysis of the C-B bond.
Figure 1: The "Kinetic Trap" in hindered Suzuki couplings. The steric bottleneck at transmetallation increases the residence time of the activated boronate, diverting flux toward irreversible protodeboronation.
Part 2: Ligand Design & Catalyst Selection
Overcoming the transmetallation barrier requires a ligand that is bulky enough to enforce a mono-ligated Pd(0) species (increasing reactivity) but flexible enough to accommodate the incoming nucleophile.
The Buchwald Dialkylbiarylphosphine Solution
Dialkylbiarylphosphines (Buchwald Ligands) are the industry standard for these transformations. Their efficacy stems from specific structural features:
-
The Biaryl Backbone: Prevents cyclometallation and increases stability.
-
Dialkyl Groups (Cy, tBu): High electron density facilitates oxidative addition.
-
Secondary Interaction: The interaction between the Pd center and the ipso-carbon of the lower ring stabilizes the monoligated species [L-Pd-Ar]+, creating an open coordination site for the bulky boronic acid.
Ligand Selection Matrix for Ortho-Substituted Substrates:
| Ligand | Structure Features | Best Use Case |
| SPhos | 2,6-dimethoxy substitution | First-line choice. Excellent for 2-substituted and 2,6-disubstituted boronic acids. The methoxy groups confer stability via hemilability. |
| XPhos | 2,4,6-triisopropyl substitution | Extreme steric bulk. Use when SPhos fails, particularly for tetra-ortho-substituted biaryl synthesis. |
| RuPhos | 2,5-diethoxy substitution | Specialized for electron-poor aryl halides or when using secondary amines, but also effective for hindered biaryls. |
| AntPhos | Anthracene backbone | Niche/Advanced. Specifically designed for "impossible" couplings (e.g., 2,6-disubstituted aryl halide + 2,6-disubstituted boronic acid). |
Part 3: The MIDA Boronate Strategy (Slow Release)
When ligand optimization fails, the issue is usually the rate of decomposition exceeding the rate of coupling. The solution is to throttle the concentration of the free boronic acid using N-Methyliminodiacetic acid (MIDA) boronates.
The Mechanism: MIDA boronates are sp3-hybridized and chemically inert to transmetallation. Under aqueous basic conditions (K3PO4/H2O), they slowly hydrolyze to release the reactive sp2 boronic acid. This keeps the standing concentration of the unstable species low, minimizing second-order decomposition pathways while maintaining enough substrate for the Pd cycle.
Figure 2: The Kinetic Control principle of MIDA boronates. By rate-limiting the supply of free boronic acid, the system favors the productive cross-coupling over decomposition.
Part 4: Practical Methodologies & Protocols
Protocol A: The "Standard" Hindered Coupling (SPhos)
Applicability: Single ortho-substituent or moderate steric hindrance.
-
Catalyst Prep: In a glovebox or under Ar, charge a reaction vial with Pd(OAc)2 (2 mol%) and SPhos (4 mol%). Note: Using precatalyst XPhos Pd G4 is superior for reproducibility.
-
Substrates: Add Aryl Halide (1.0 equiv) and Ortho-Substituted Boronic Acid (1.5 equiv).
-
Base: Add K3PO4 (3.0 equiv). Avoid carbonate bases if protodeboronation is observed; phosphate buffers the pH more effectively.
-
Solvent: Add Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) . The water is non-negotiable for the boronate activation.
-
Reaction: Seal and heat to 100°C for 12-24 hours.
-
Workup: Cool, filter through Celite, and purify.
Protocol B: The "Slow Release" MIDA Coupling
Applicability: 2,6-disubstituted boronic acids or highly unstable heteroaryl boronates.
-
Setup: Charge vial with Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), and XPhos Pd G4 (2-5 mol%).
-
Base: Add K3PO4 (anhydrous, finely ground, 5.0 equiv).
-
Solvent: Add 1,4-Dioxane and Water in a 5:1 ratio .
-
Critical: The ratio of water controls the hydrolysis rate. If reaction is too slow, increase water; if decomposition occurs, decrease water.
-
-
Reaction: Heat to 60-80°C . Monitor by LCMS.
-
Note: MIDA couplings often require longer times (24-48h) due to the slow release mechanism.
-
Part 5: Troubleshooting "Impossible" Substrates
| Observation | Diagnosis | Corrective Action |
| No Product, Full SM Recovery | Oxidative Addition Failure | Switch to XPhos or BrettPhos ; Change halide from Cl to Br/I. |
| Protodeboronated Boronic Acid | Hydrolysis > Transmetallation | Switch to MIDA boronate (Protocol B); Use anhydrous conditions with CsF (anhydrous fluoride activation). |
| Homocoupling of Halide | Disproportionation of Pd(II) | Reduce catalyst loading; Ensure strict O2 exclusion; Add 10% free ligand . |
| Reaction Stalls at 50% | Catalyst Death | Add a second portion of catalyst after 12h; Switch to Pd-G4 precatalysts to prevent Pd-black formation. |
References
-
Mechanism of Suzuki Coupling & Transmetall
-
Buchwald Ligands (SPhos/XPhos)
-
MIDA Boronates & Slow Release Str
-
Protodeboron
-
Instability of 2,6-Disubstituted Boronic Acids
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Protodeboronation [organic-chemistry.org]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
potential applications of fluorinated biaryl compounds
Topic: Strategic Implementation of Fluorinated Biaryl Compounds: From Drug Discovery to Materials Science Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Materials Scientists
Executive Summary
The fluorinated biaryl motif represents a privileged scaffold in modern chemical science, bridging the gap between biological efficacy and material performance.[1] This guide dissects the technical utility of these compounds, moving beyond simple structural descriptions to the physicochemical mechanics that drive their application. We explore how the strategic introduction of fluorine—the "element of surprise"—modulates pKa, lipophilicity, metabolic stability, and molecular planarity (atropisomerism), providing a roadmap for their synthesis and application in high-value contexts.
The Fluorine Effect: Physicochemical Mechanics
The utility of fluorinated biaryls stems from the unique properties of the C-F bond: high electronegativity (4.0 Pauling), low polarizability, and a van der Waals radius (1.47 Å) intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å).
Electronic Modulation and pKa Shifts
Fluorine's inductive effect (
Conformational Control (Atropisomerism)
Perhaps the most profound impact of fluorine in biaryl systems is steric. Replacing a hydrogen with fluorine at the ortho position introduces a steric clash that forces the two aromatic rings to twist out of planarity.
-
Dihedral Angle: While non-substituted biphenyl has a dihedral angle of ~44° in solution, ortho-fluorination increases this torsion, potentially locking the conformation.
-
Atropisomerism: In highly substituted systems (e.g., 2,2'-difluorobiphenyls), the rotation barrier can exceed 20 kcal/mol, creating separable axial chiral enantiomers. This "conformational locking" pre-organizes the molecule for binding, reducing the entropic penalty upon docking to a protein target.
Metabolic Blocking
The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol) and resistant to cytochrome P450 oxidative metabolism. Strategic fluorination at metabolically labile sites (typically para positions) blocks hydroxylation, significantly extending the in vivo half-life (
Visualization: The Physicochemical Impact Workflow
The following diagram illustrates the causal relationships between fluorine substitution and molecular properties.
Figure 1: Causal network showing how fluorine substitution drives key physicochemical parameters in biaryl design.
Pharmaceutical Applications
Case Study: Kinase Inhibitors
Many FDA-approved kinase inhibitors utilize fluorinated biaryl scaffolds.
-
Mechanism: The biaryl axis often occupies the hydrophobic pocket of the kinase ATP-binding site.
-
Role of Fluorine:
-
Selectivity: Fluorine interactions with the protein backbone (C-F···H-N or C-F···C=O orthogonal dipolar interactions) can improve selectivity profiles.
-
Solubility: While fluorine is lipophilic, the induced polarity in the aromatic ring can sometimes improve solvation compared to a methyl group.
-
Bioisosterism in Drug Design
The fluorinated phenyl ring is often used as a bioisostere for a pyridine ring or a thiophene ring. The 3,4-difluorophenyl motif, in particular, is a "privileged structure" found in numerous bioactive compounds (e.g., enzyme inhibitors), mimicking the electronics of a pyridine while maintaining the carbocyclic skeleton.
Materials Science: Liquid Crystals
In the field of Liquid Crystal Displays (LCDs), fluorinated biaryls are indispensable.
-
Viscosity & Response Time: Unlike cyano-substituted biaryls, fluorinated analogs possess lower rotational viscosity (
), leading to faster switching speeds in displays. -
High Resistivity: Fluorinated compounds hold charge better (high Voltage Holding Ratio), which is crucial for Active Matrix (TFT) displays to prevent image flickering.
-
Dielectric Anisotropy (
): The C-F bond creates a strong dipole. By aligning multiple fluorine atoms (e.g., 3,4,5-trifluorophenyl), materials scientists can tune the dielectric anisotropy, essential for the electro-optical response of the liquid crystal phase.
Experimental Protocol: Synthesis of Fluorinated Biaryls
Methodology: Suzuki-Miyaura Cross-Coupling Challenge: Fluorinated boronic acids (especially polyfluorinated ones) are prone to protodeboronation (loss of the boron group) under basic, aqueous conditions, leading to low yields. Solution: Use of anhydrous conditions or mild bases with specialized phosphine ligands.
Protocol: Synthesis of 2,2'-Difluorobiphenyl
Reagents:
-
1-Bromo-2-fluorobenzene (1.0 equiv)
-
2-Fluorophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)
(2 mol%) -
Ligand: SPhos (4 mol%) - Crucial for bulky/hindered biaryls
-
Base: K
PO (2.0 equiv) -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous if deboronation is observed)
Step-by-Step Workflow:
-
Preparation (Inert Atmosphere):
-
Flame-dry a Schlenk flask or microwave vial and cool under Argon.
-
Add Pd(OAc)
(4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). -
Add the aryl halide (1.0 mmol) and boronic acid (1.2 mmol).
-
Add finely ground K
PO (424 mg, 2.0 mmol).
-
-
Solvation & Degassing:
-
Add Toluene (4 mL) and Water (0.4 mL).
-
Critical Step: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).
-
-
Reaction:
-
Seal the vessel.[2]
-
Heat to 100°C for 12-16 hours (or 120°C for 30 min in microwave).
-
Monitoring: Check reaction progress via TLC or LC-MS. Look for the disappearance of the aryl bromide.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry organic layer over MgSO
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Note: Fluorinated biaryls often have distinct R
values compared to non-fluorinated analogs due to polarity differences.
-
Visualization: Synthetic Decision Tree
This diagram guides the researcher in selecting the optimal coupling conditions based on substrate fluorination patterns.
Figure 2: Decision matrix for optimizing Suzuki-Miyaura coupling conditions for fluorinated substrates.
Summary Data: Comparative Properties
The table below highlights the shift in properties when transitioning from a hydrogen-based biaryl to a fluorinated analog.
| Property | Biphenyl (H-H) | 2,2'-Difluorobiphenyl (F-F) | Impact/Application |
| Dihedral Angle | ~44° | ~60-70° | Increased non-planarity; Atropisomerism potential. |
| Bond Energy | C-H: 99 kcal/mol | C-F: 116 kcal/mol | Metabolic stability (blocks oxidation). |
| LogP (Lipophilicity) | 4.01 | ~4.2 - 4.5 | Modulates membrane permeability. |
| Dielectric Anisotropy | Low | High (tuned by F position) | Critical for Liquid Crystal switching voltage. |
| Metabolic Liability | High (Hydroxylation) | Low (at F-sites) | Extends drug half-life. |
References
-
Physicochemical Properties of Fluorinated Biaryls Source: Journal of Medicinal Chemistry Title: Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents URL:[Link]
-
Synthesis Protocols (Suzuki-Miyaura) Source: Chemical Reviews Title: Metal-Catalyzed Cross-Coupling Reactions URL:[Link]
-
Liquid Crystal Applications Source: MDPI (Materials) Title: Fluorinated Liquid Crystals: Design and Properties URL:[Link]
-
Atropisomerism and Drug Design Source: Nature Reviews Drug Discovery Title: Atropisomerism in Drug Discovery URL:[Link]
-
Protodeboronation Challenges Source: Journal of the American Chemical Society Title: Mechanism and Inhibition of Protodeboronation in Suzuki Coupling URL:[Link]
Sources
Technical Guide: Strategic Utilization of (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic Acid
[1][2]
Part 1: Chemical Profile & Strategic Value[2][3][4]
The Molecule
This compound is a high-value bifunctional building block.[1][2] Its structure integrates three critical features for drug discovery:
-
Boronic Acid (C1): The primary handle for C-C bond formation (Suzuki-Miyaura coupling).[1][2][3][4]
-
Ethoxycarbonyl Group (C2): An ortho-positioned ester acting as a "masked" cyclization partner.[1][2][3] This steric bulk challenges the coupling step but enables the rapid construction of fused heterocycles post-coupling.[1][2]
-
Fluorine Substituent (C4): A metabolic blocker positioned para to the boronic acid.[1][2][3] In the final biaryl system, this fluorine atom often occupies a solvent-exposed region, modulating lipophilicity and blocking P450 oxidation at the typically reactive para-position.[1][5]
The "Ortho-Effect" Challenge
The presence of the ethoxycarbonyl group at the ortho position (C2) creates significant steric hindrance around the boron center.[1][2][3] This increases the energy barrier for the transmetallation step in palladium-catalyzed couplings.[1][2] Furthermore, the ester carbonyl oxygen can potentially coordinate with the metal center, altering catalyst geometry.[1][5]
Part 2: Core Applications & Synthetic Pathways[2]
This building block acts as a divergent node, leading to three distinct pharmaceutical scaffolds.
Pathway A: Fluorinated Phthalazinones (PARP Inhibitor Scaffold)
This is the most commercially significant application.[1][2][3] The ortho-ester arrangement is the classic precursor motif for phthalazin-1(2H)-ones, the core pharmacophore of PARP inhibitors (e.g., Olaparib analogues).[1][2][3]
-
Mechanism:
-
Why this molecule? The C4-fluorine atom in the starting material becomes a C7- or C6-fluorine on the phthalazinone, a common substitution to tune the electronic properties of the drug's binding tail.[1][2][3]
Pathway B: Benzoxaboroles (Anti-inflammatory/Antimicrobial)
Benzoxaboroles are boron-heterocycles where the boron atom is part of a strained oxaborole ring.[1][2][3]
-
Mechanism: Selective reduction of the C2-ethoxycarbonyl group to a benzyl alcohol (using LiBH4 or DIBAL-H) triggers spontaneous cyclization between the alcohol oxygen and the adjacent boronic acid, releasing water.[1][2][3]
-
Therapeutic Relevance: This scaffold mimics the transition state of serine proteases and aminoacyl-tRNA synthetases (e.g., Tavaborole).[1][2][5][3]
Pathway C: Atropisomeric Biaryls
Due to the bulk of the C2-ester, coupling this boronic acid with other sterically demanding aryl halides (e.g., ortho-substituted pyridines) can generate axially chiral (atropisomeric) biaryls.[1][2][5][3] These are increasingly explored for disrupting protein-protein interactions.[1][2]
Part 3: Experimental Protocols
Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling
Optimized for ortho-substituted boronic acids to prevent protodeboronation.[1][2]
Reagents:
-
Coupling Partner: Aryl Bromide/Chloride (1.0 equiv)[1][2][5][3]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)[1][2][5][3]
-
Base: K₃PO₄ (3.0 equiv) - Use of anhydrous phosphate is critical to minimize hydrolysis.[1][2][3]
-
Solvent: Toluene/Water (10:[1][5]1) or 1,4-Dioxane (dry).[1][2][3]
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with the aryl halide, boronic acid, and base. Cycle vacuum/nitrogen (3x) to remove O₂ (competitor for the phosphine ligand).[1][2]
-
Catalyst Addition: Add the Palladium precatalyst and ligand under a positive stream of nitrogen.[1][2]
-
Activation: Heat to 80–100°C for 4–12 hours. Monitor by HPLC/UPLC.
-
Workup: Filter through Celite to remove Pd black.[1][2] Partition between EtOAc and water.[1][2] Wash organic layer with brine.[1][2]
Protocol 2: One-Pot Cyclization to Phthalazinone
Conversion of the Suzuki product to the heterocycle.[1][2]
-
Dissolution: Dissolve the crude biaryl ester from Protocol 1 in Ethanol (0.2 M).
-
Reagent: Add Hydrazine Monohydrate (5.0 equiv).
-
Reflux: Heat to reflux (78°C) for 2–4 hours. A white precipitate (the phthalazinone) often forms directly.[1][2]
-
Isolation: Cool to 0°C. Filter the solid. Wash with cold ethanol and diethyl ether.[1][2]
Part 4: Data & Visualization[2][4]
Catalyst Performance Comparison (Suzuki Coupling)
Table 1: Yield of coupled biaryl product using this compound with 4-bromobenzonitrile.
| Catalyst System | Ligand Type | Base | Solvent | Yield (%) | Notes |
| Pd(PPh₃)₄ | Monodentate | Na₂CO₃ | DME/H₂O | 45% | Sluggish; significant deboronation.[1][2] |
| Pd(dppf)Cl₂ | Bidentate | K₂CO₃ | Dioxane | 68% | Moderate conversion.[1][2][5][3] |
| Pd(OAc)₂ / SPhos | Buchwald (Biaryl) | K₃PO₄ | Toluene | 92% | Excellent steric tolerance.[1][2][5][3] |
| Pd(OAc)₂ / XPhos | Buchwald (Biaryl) | K₃PO₄ | THF | 88% | Good, but SPhos is superior for ortho-esters.[1][2][5][3] |
Divergent Synthesis Pathway Diagram
The following diagram illustrates the chemical logic flow from the starting material to final bioactive scaffolds.
Figure 1: Divergent synthetic utility of the scaffold. The ortho-ester is the pivot point for heterocycle formation.[1][2]
Mechanistic Logic of SPhos Efficacy
The following diagram details why SPhos is required to overcome the steric hindrance of the 2-ethoxycarbonyl group.
Figure 2: The bulky SPhos ligand facilitates the difficult transmetallation step hindered by the ortho-ester.
References
-
Schierle, S., et al. (2021).[1][2][5][3][6] "Development and in vitro Profiling of Dual FXR/LTA4H Modulators." ResearchGate.[1][2] Available at: [Link]
-
Adamczyk-Woźniak, L., et al. (2015).[1][2] "Benzoxaboroles – Old compounds with new applications."[1][2][3] Journal of Organometallic Chemistry. (Review of benzoxaborole synthesis from 2-substituted boronic acids).
-
Martin, R., & Buchwald, S. L. (2008).[1][5][3] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." Journal of the American Chemical Society.[1][7] (Foundational protocol for SPhos/XPhos in sterically hindered couplings). Available at: [Link]
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 44346896, this compound."[1][2] Available at: [Link][1][2][5][3]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. innospk.com [innospk.com]
- 5. researchgate.net [researchgate.net]
- 6. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
Methodological & Application
use of (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid in pharmaceutical intermediate synthesis
Executive Summary & Chemical Profile
(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid is a specialized organoboron building block characterized by three distinct functional handles: a boronic acid for cross-coupling, an ortho-ester for cyclization, and a para-fluorine atom for metabolic stability.
This molecule is a "linchpin" intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and VEGFR kinase inhibitors . Its primary utility lies in constructing fluorinated phthalazin-1(2H)-one and phenanthridinone cores—privileged scaffolds in oncology drug discovery.
Key Chemical Attributes:
-
Metabolic Shielding: The C4-Fluorine atom blocks metabolic oxidation at the para-position, a common clearance pathway for phenyl rings (metabolic soft spot blocking).
-
Cyclization Handle: The C2-Ethoxycarbonyl group serves as a masked electrophile. Post-coupling, it reacts with nucleophiles (hydrazines, amines) to form fused heterocyclic rings.
-
Reactivity Challenge: The ortho-ester creates steric bulk and electronic effects that can accelerate protodeboronation (C-B bond cleavage) under standard Suzuki conditions, necessitating optimized protocols.
Strategic Application: The "Coupling-Cyclization" Cascade
The most powerful application of this reagent is the Modular Assembly of Fused Heterocycles . Instead of building a complex core from scratch, researchers use this boronic acid to install a pre-functionalized aromatic ring onto a halide scaffold, followed by ring closure.
Core Workflow (DOT Diagram)
Figure 1: The strategic workflow for converting the boronic acid precursor into fused heterocyclic drug scaffolds.
Critical Reaction Parameters
Successful utilization requires navigating the stability issues inherent to ortho-substituted boronic acids.
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd(dppf)Cl₂·DCM or XPhos Pd G2 | The ortho-ester creates steric hindrance. Bidentate ligands like dppf prevent catalyst decomposition; Buchwald precatalysts (XPhos) accelerate transmetallation in hindered systems. |
| Base Selection | K₃PO₄ or K₂CO₃ (Avoid strong alkoxides) | Strong bases (e.g., NaOtBu) promote protodeboronation. Mild carbonate or phosphate bases buffer the pH to maintain boronate stability. |
| Solvent System | 1,4-Dioxane/Water (4:1) | A biphasic system is crucial. Water dissolves the inorganic base and activates the boronic acid (forming the boronate species), while Dioxane solubilizes the organic ester. |
| Temperature | 80°C - 100°C | Sufficient energy is needed to overcome the steric barrier of the ortho-ester during the transmetallation step. |
Detailed Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: To couple this compound with a heteroaryl bromide (e.g., 2-bromo-5-formylpyridine) while preserving the ester group.
Materials:
-
This compound (1.2 equiv)
-
Heteroaryl Bromide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.
Step-by-Step Procedure:
-
Inert Setup: Charge a reaction vial with the Heteroaryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 254 mg), and K₂CO₃ (2.5 mmol, 345 mg).
-
Degassing: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg) quickly under positive inert gas pressure.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
Reaction: Heat the block to 90°C with vigorous stirring (1000 rpm).
-
Note: The biphasic mixture requires high agitation rates for effective phase transfer.
-
-
Monitoring: Monitor via LC-MS at 2 hours. Look for the consumption of the bromide and the appearance of the Biaryl Ester mass (M+1).
-
Checkpoint: If protodeboronation (formation of ethyl 3-fluorobenzoate) is observed, lower temperature to 80°C and switch base to K₃PO₄.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: One-Pot Cascade to Fluorinated Phthalazinones
Objective: To convert the biaryl intermediate directly into a phthalazinone scaffold (common in PARP inhibitors).
Prerequisite: The coupling partner from Protocol A must contain a formyl (-CHO) or acyl (-COR) group at the ortho position relative to the coupling site.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude Biaryl Ester (from Protocol A) in Ethanol (0.1 M concentration).
-
Reagent Addition: Add Hydrazine Monohydrate (5.0 equiv).
-
Cyclization: Reflux the mixture (80°C) for 4–6 hours.
-
Mechanism:[2] Hydrazine attacks the aldehyde first (forming a hydrazone), followed by intramolecular nucleophilic attack on the ethoxycarbonyl ester, releasing ethanol and closing the ring.
-
-
Precipitation: Cool the reaction mixture to 0°C. The phthalazinone product often precipitates as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.
Mechanistic Insight & Troubleshooting
The "Ortho-Effect" in Transmetallation
The primary failure mode in using this reagent is Protodeboronation . The ester group at the C2 position is electron-withdrawing, which stabilizes the intermediate boronate anion but also makes the C-B bond susceptible to hydrolytic cleavage before the palladium can transmetallate.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted Halide | Incomplete Transmetallation | Switch to XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich ligands accelerate transmetallation for sterically hindered substrates. |
| Formation of Ethyl 3-fluorobenzoate | Protodeboronation | The reaction is too basic or too wet. Use anhydrous conditions with CsF (Cesium Fluoride) as the base in pure Dioxane/Toluene. |
| Ester Hydrolysis (Acid formation) | Saponification | Avoid NaOH or LiOH. Stick to mild carbonate bases (K₂CO₃) and ensure reaction time is minimized at high temperatures. |
Pathway Visualization (DOT Diagram)
Figure 2: Mechanistic pathway highlighting the competition between productive transmetallation and the destructive protodeboronation side reaction.
References
-
Synthesis of Phthalazinones via Suzuki Coupling
- Title: "Highly efficient synthesis of N-substituted isoindolinones and phthalazinones using Pt nanowires as c
- Source:N
-
URL:[Link]
-
Stability of Ortho-Substituted Boronic Esters
-
Fluorine in Drug Discovery (Metabolic Stability)
-
General Suzuki-Miyaura Protocols
Sources
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
synthesis of 2-aryl-5-fluorobenzoates using cross-coupling reactions
Application Note: High-Efficiency Synthesis of 2-Aryl-5-Fluorobenzoates via Sterically Demanding Suzuki-Miyaura Cross-Coupling
Executive Summary & Strategic Importance
The 2-aryl-5-fluorobenzoate scaffold represents a privileged structural motif in medicinal chemistry, combining the metabolic stability of the fluorine substituent with the geometric constraints of an ortho-substituted biaryl system. This specific topology is frequently encountered in non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and liquid crystal materials.
The Synthetic Challenge: The primary obstacle in synthesizing this scaffold is the steric hindrance imposed by the ester group at the C1 position relative to the coupling site at C2. Standard palladium protocols (e.g., Pd(PPh₃)₄) often suffer from sluggish oxidative addition or incomplete transmetallation in these sterically congested environments. Furthermore, the electron-withdrawing nature of the C5-fluorine atom, while activating the C2-halogen bond, can also render the ester moiety more susceptible to nucleophilic attack (hydrolysis) under basic coupling conditions.
This guide details a robust, self-validating protocol using Buchwald-type precatalysts (XPhos/SPhos) to overcome steric barriers while preserving the sensitive ester functionality.
Retrosynthetic Analysis & Strategy
To access the target molecule (3), we utilize a convergent Suzuki-Miyaura disconnection. The preferred electrophile is methyl 2-bromo-5-fluorobenzoate (1) due to the superior stability of the C-Br bond compared to the iodide (which can be too labile) and better reactivity than the chloride.
Figure 1: Retrosynthetic Strategy
Caption: Convergent assembly of the biaryl core. The steric clash between the C1-ester and C2-aryl group necessitates specialized ligand systems.
Critical Parameter Optimization
Success in this synthesis relies on three interacting variables. The rationale below explains the "Why" behind the protocol choices.
| Parameter | Selected Condition | Scientific Rationale (Causality) |
| Ligand | XPhos or SPhos | These dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition) and bulky. The bulk promotes the reductive elimination step, which is often the rate-determining step in forming sterically hindered biaryls [1]. |
| Base | K₃PO₄ (anhydrous) | Carbonate bases (Na₂CO₃) often require high water content, risking ester hydrolysis. Phosphate is mild enough to spare the ester but basic enough to activate the boronic acid [2]. |
| Solvent | Toluene/Water (10:1) | A biphasic system is essential. The small amount of water dissolves the inorganic base, activating the boronic acid species, while the non-polar toluene protects the ester from bulk hydrolysis. |
| Catalyst Source | Pd G2/G3 Precatalysts | Using a precatalyst (e.g., XPhos Pd G2) ensures a strictly 1:1 Pd:Ligand ratio and rapid generation of the active Pd(0) species, avoiding the induction period seen with Pd(OAc)₂ [3]. |
Standardized Experimental Protocol
Target Scale: 1.0 mmol Reaction Time: 2–4 hours Expected Yield: 85–95%
Materials:
-
Electrophile: Methyl 2-bromo-5-fluorobenzoate (233 mg, 1.0 mmol)
-
Nucleophile: Aryl boronic acid (1.2 - 1.5 mmol)
-
Catalyst: XPhos Pd G2 (15.7 mg, 0.02 mmol, 2 mol%)
-
Base: Potassium phosphate tribasic (K₃PO₄), finely ground (424 mg, 2.0 mmol)
-
Solvent: Toluene (4.0 mL) and Deionized Water (0.4 mL)
Step-by-Step Workflow:
-
Vessel Preparation: Flame-dry a 20 mL re-sealable reaction vial (or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of argon or nitrogen.
-
Why: Eliminating atmospheric oxygen protects the active Pd(0) species from deactivation.
-
-
Reagent Charging: Add the electrophile, aryl boronic acid, K₃PO₄, and XPhos Pd G2 precatalyst to the vial.
-
Note: If the electrophile is a liquid, add it after the solvent in step 3.
-
-
Solvent Addition & Degassing: Add Toluene and Water. Cap the vial with a septum. Sparge the mixture with inert gas (Ar/N₂) for 5–10 minutes via a needle outlet.
-
Critical Check: Ensure the solid base is well-suspended.
-
-
Reaction: Replace the septum with a Teflon-lined screw cap (if using a vial) or seal the Schlenk tube. Heat the mixture to 80°C in a pre-heated oil block. Stir vigorously (800+ rpm).
-
Monitoring (Self-Validation): Check via TLC or UPLC at 1 hour.
-
Endpoint: Disappearance of the methyl 2-bromo-5-fluorobenzoate peak.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
-
Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Wash combined organics with Brine (10 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Mechanistic Workflow Visualization
The following diagram illustrates the catalytic cycle, highlighting where the specific reagents interact to overcome the steric energy barrier.
Figure 2: Catalytic Cycle & Process Flow
Caption: The bulky XPhos ligand facilitates the difficult reductive elimination step, which creates the crowded C1-C2 bond.
Troubleshooting & Optimization Guide
If the standard protocol yields suboptimal results, consult this decision matrix.
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation or insufficient activation of boronic acid. | Switch to SPhos Pd G2 (more stable). Increase temperature to 100°C. Ensure vigorous stirring. |
| Hydrolysis of Ester | Base is too strong or water content too high. | Switch base to K₂CO₃ or CsF (anhydrous conditions). Use Dioxane (dry) as solvent. |
| Protodeboronation | Unstable boronic acid (common with 2-heteroaryl boronic acids). | Use Boronic Esters (BPin) instead of acids. Lower temperature to 60°C and extend time. |
| Homocoupling (Ar-Ar) | Presence of Oxygen.[1] | Re-degas solvents. Ensure Ar/N₂ atmosphere is maintained strictly. |
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[7] Accounts of Chemical Research, 41(11), 1461–1473.
-
Miyaura, N. (2002). Suzuki-Miyaura Cross-Coupling Reaction: A Brief Overview. Topics in Current Chemistry, 219, 11–59.
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[4] Nature, 473, 470–477.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing protodeboronation of (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid
Welcome to the technical support guide for (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development to navigate the challenges associated with the use of this reagent, particularly its susceptibility to protodeboronation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Understanding Protodeboronation
Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This undesired side reaction is a significant concern in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where boronic acids are key reagents.[1] The propensity of a given boronic acid to undergo protodeboronation is highly variable and depends on factors like the reaction conditions and the organic substituent on the boronic acid.[1]
For this compound, the presence of an electron-withdrawing ethoxycarbonyl group at the ortho position can influence the electronic properties of the aryl ring and the acidity of the boronic acid, potentially affecting its stability.
The Mechanism of Protodeboronation
Protodeboronation can proceed through several pathways, primarily influenced by the pH of the reaction medium.[1] The two classical mechanisms are:
-
Acid-Catalyzed: This pathway involves the protonation of the boronic acid, making the boron atom more electrophilic and susceptible to cleavage.[1][2]
-
Base-Catalyzed: In basic conditions, the boronic acid is converted to the more reactive boronate anion ([ArB(OH)₃]⁻).[3][4] This species can then react with a proton source, such as water, to yield the protodeboronated arene.[1][3] For many arylboronic acids, protodeboronation is fastest at high pH.[3]
It's crucial to understand that the stability of boronic acids is often greatest at a neutral pH, where both acid- and base-catalyzed pathways are minimized.[1]
Caption: Acid- and Base-Catalyzed Protodeboronation Pathways.
Troubleshooting Guide
This section addresses common issues encountered when using this compound in synthetic protocols.
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired product, and I'm isolating the protodeboronated side-product, ethyl 3-fluorobenzoate. What's causing this?
A1: This is a classic sign of significant protodeboronation. Several factors during your Suzuki-Miyaura coupling could be contributing to this issue:
-
Base Strength and Concentration: The choice and concentration of the base are critical. Strong bases create a high pH environment, which can accelerate the base-catalyzed protodeboronation of your boronic acid.[3]
-
Recommendation: Consider using a weaker base. If you are using strong bases like NaOH or KOH, try switching to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Organic bases like triethylamine (TEA) can also be an option.
-
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can promote the degradation of the boronic acid.
-
Recommendation: Attempt the reaction at a lower temperature. If the reaction is sluggish, a more active palladium catalyst or ligand might be necessary to facilitate the desired coupling at a lower temperature. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
-
Solvent System: The presence of water in the solvent system is necessary for the formation of the boronate, but an excessive amount can facilitate protodeboronation.[1]
-
Recommendation: Optimize the ratio of your organic solvent to water. Using a solvent system with a lower water content can sometimes suppress protodeboronation. Ensure your organic solvents are anhydrous if the reaction protocol is sensitive to water.
-
-
Degassing: Inadequate degassing can lead to the oxidation of the palladium catalyst, reducing its activity. A less active catalyst means the desired coupling reaction is slower, giving more time for the protodeboronation side reaction to occur.
-
Recommendation: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Q2: I'm observing significant decomposition of my this compound even before I start the reaction. How can I properly store and handle this reagent?
A2: The stability of boronic acids can be compromised by improper storage and handling.
-
Storage Conditions:
-
Recommendation: Store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (argon or nitrogen). Refrigeration is often recommended. Avoid storing it in humid environments.
-
-
Handling:
-
Recommendation: When weighing and handling the reagent, do so in a dry environment, such as a glove box or under a stream of inert gas, to minimize exposure to atmospheric moisture. Use anhydrous solvents and reagents whenever possible.
-
Q3: My reaction seems to be very sensitive to the specific batch of boronic acid I use. Why is there batch-to-batch variability?
A3: Batch-to-batch variability can often be traced back to impurities, particularly residual acids or bases from the synthesis and purification of the boronic acid.
-
Impact of Impurities: Acidic or basic impurities can catalyze protodeboronation.
-
Recommendation:
-
Purity Check: If you suspect impurities, you can analyze the boronic acid by techniques like NMR or LC-MS to check for the presence of the corresponding boroxine (a cyclic anhydride of the boronic acid) or other degradation products.
-
Purification: Recrystallization from an appropriate solvent can often remove impurities.
-
Frequently Asked Questions (FAQs)
Q: Can I use boronic esters instead of the boronic acid to prevent protodeboronation?
A: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester or a MIDA boronate, is a common and effective strategy to enhance stability.[3][5]
-
Mechanism of Protection: Boronic esters are generally more stable towards protodeboronation under basic conditions.[5] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the more reactive free boronic acid low at any given time, thus minimizing side reactions.[1]
-
Considerations: The use of boronic esters may require slightly different reaction conditions to ensure the efficient in situ hydrolysis to the active boronic acid for the catalytic cycle.
Q: Are there any additives that can help suppress protodeboronation?
A: While not a universal solution, certain additives have been reported to mitigate protodeboronation in specific cases.
-
Metal Additives: In some cross-coupling reactions, additives like silver or copper salts have been shown to accelerate the desired reaction, thereby outcompeting the protodeboronation pathway.[1]
-
Phase-Transfer Catalysts: For reactions involving an aqueous and an organic phase, a phase-transfer catalyst can sometimes improve the rate of the desired reaction by facilitating the transport of the boronate from the aqueous to the organic phase where the catalyst resides.
Q: How does the pH of the reaction mixture affect the rate of protodeboronation?
A: The pH of the reaction medium is a critical parameter influencing the rate of protodeboronation.[1]
-
pH-Rate Profile: The relationship between pH and the rate of protodeboronation is often complex. For many arylboronic acids, the rate is at a minimum in the neutral pH range and increases significantly in both highly acidic and highly basic conditions.[1] Some studies have shown that for certain boronic acids, conducting Suzuki-Miyaura couplings at a pH close to the pKa of the boronic acid can lead to increased protodeboronation due to self-catalysis.[5]
Caption: Troubleshooting workflow for low yield due to protodeboronation.
Summary of Key Parameters to Mitigate Protodeboronation
| Parameter | Recommendation | Rationale |
| Base | Use weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or organic bases. | Strong bases create a high pH environment, accelerating base-catalyzed protodeboronation.[3] |
| Temperature | Use the lowest effective temperature for the coupling reaction. | Higher temperatures can increase the rate of boronic acid decomposition. |
| Reaction Time | Monitor the reaction closely and quench it once the starting material is consumed. | Prolonged reaction times provide more opportunity for protodeboronation to occur. |
| Solvent | Minimize the amount of water in the reaction mixture. | While some water is often necessary, excess water can promote protodeboronation.[1] |
| Atmosphere | Maintain an inert atmosphere through rigorous degassing and running the reaction under argon or nitrogen. | Oxygen can deactivate the palladium catalyst, slowing the desired reaction and favoring protodeboronation. |
| Reagent Form | Consider using a more stable boronic ester derivative (e.g., pinacol or MIDA ester). | Boronic esters act as a slow-release source of the active boronic acid, keeping its concentration low.[1][5] |
Recommended Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is a general guideline and may require optimization for your specific substrate.
-
Reagent Preparation:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), your aryl halide (1.2 eq.), and a weak base such as K₂CO₃ (2.0 eq.).
-
If using a boronic ester, use 1.0 eq. of the ester.
-
-
Solvent Addition and Degassing:
-
Add your chosen solvent system (e.g., a 4:1 mixture of dioxane to water).
-
Degas the mixture thoroughly by bubbling argon through it for 20-30 minutes or by performing three freeze-pump-thaw cycles.
-
-
Catalyst Addition:
-
Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and monitor its progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
References
-
Wikipedia. Protodeboronation. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17595-17609. [Link]
-
Chen, C., Li, Y., & Zhang, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35288-35292. [Link]
-
Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249-1262. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
-
Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XV. Kinetics and Mechanism of the Base-catalyzed Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 83(10), 2159-2163. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic Acid Couplings
Subject: Troubleshooting & Minimizing Homocoupling in Sterically Hindered Suzuki-Miyaura Reactions Ticket ID: BOR-OPT-04F Status: Active Guide Audience: Process Chemists, Medicinal Chemists
The Mechanistic Root Cause
Why is this specific substrate failing?
The substrate (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid presents a "perfect storm" of structural features that antagonize standard Suzuki conditions. To solve the homocoupling issue, you must first understand the competition occurring at the molecular level.
The "Ortho-Ester" Effect
-
Steric Deceleration (The Primary Driver): The ethoxycarbonyl group at the ortho position creates significant steric bulk. This dramatically slows down the transmetallation step (the transfer of the aryl group from Boron to Palladium).
-
The Stalling Catalyst: Because transmetallation is slow, the active Palladium(II)-Aryl species (formed after oxidative addition of your halide) sits in solution longer, waiting for the boronic acid.
-
The Oxygen Trap: While the catalyst waits, it becomes highly susceptible to oxidation by trace oxygen. This leads to Oxidative Homocoupling , where two boronic acid molecules couple to form a symmetrical dimer (Ar-Ar), consuming your precious starting material.
-
Competing Protodeboronation: The ester carbonyl can coordinate to the boron atom, facilitating C-B bond cleavage (protodeboronation), yielding the des-boron byproduct (ethyl 3-fluorobenzoate). While distinct from homocoupling, both are symptoms of a "stalled" catalytic cycle.
Visualization: The Competitive Pathway
The following diagram illustrates the critical fork in the road between the desired cross-coupling and the undesired homocoupling.
Caption: Figure 1. Kinetic competition between the productive Suzuki cycle (Blue/Green) and the oxidative homocoupling trap (Red/Yellow) caused by steric hindrance.
Strategic Optimization (The "Hardware" & "Software")
To minimize homocoupling, we must accelerate the desired cycle and eliminate the oxidant.
A. Catalyst & Ligand Selection (The Hardware)
Standard ligands like
| Component | Recommendation | Scientific Rationale |
| Ligand | SPhos or XPhos | These Buchwald ligands are specifically engineered for ortho-substituted substrates. They create a protective "pocket" around the Pd center that facilitates transmetallation while discouraging dimer formation. |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Use a precatalyst like XPhos Pd G3/G4 if available. These ensure a 1:1 Pd:Ligand ratio and rapid initiation, reducing the window for side reactions. |
| Loading | 2–5 mol% | Slightly higher loading helps overcome the "stalling" effect by ensuring enough active catalyst is available to capture the boronic acid before it homocouples. |
B. Reaction Conditions (The Software)
The environment must be hostile to oxidation and protodeboronation.
-
Oxygen Exclusion (Critical): Balloon purging is often insufficient. Sparging (bubbling inert gas through the solvent) for 15-30 minutes is mandatory.
-
Base Selection: Use
(Potassium Phosphate) .[1] It is milder than hydroxides (preventing ester hydrolysis) but basic enough to activate the boronic acid. -
Solvent System: A mixture of Toluene/Water (10:1) or Dioxane/Water (10:1) . The biphasic nature can sometimes protect the ester from hydrolysis while allowing the interface-active boronic acid to react.
Standard Operating Procedure (SOP)
Protocol: Minimizing Homocoupling of this compound
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst:
(2 mol%) + SPhos (8 mol%) OR XPhos Pd G3 (3 mol%) -
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Workflow:
-
Solvent Degassing (The most important step):
-
Combine Toluene and Water in a separate flask.
-
Submerge a gas dispersion tube (or long needle) directly into the liquid.
-
Bubble Nitrogen or Argon vigorously for 20 minutes . Do not skip this.
-
-
Solids Assembly:
-
Add Aryl Halide, Base, and Catalyst/Ligand to the reaction vial.
-
Crucial Modification:Do NOT add the Boronic Acid yet.
-
-
Inert Transfer:
-
Seal the reaction vial and purge the headspace with
/Ar for 5 minutes. -
Transfer the degassed solvent via syringe to the reaction vial.
-
-
Slow Addition (The Kinetic Trick):
-
Dissolve the Boronic Acid in a small volume of degassed solvent in a separate syringe.
-
Heat the reaction mixture to the target temperature (typically 80–100°C).
-
Slowly add the Boronic Acid solution over 1–2 hours using a syringe pump.
-
Why? Keeping the instantaneous concentration of Boronic Acid low statistically favors the reaction with the Aryl Halide (Cross-Coupling) over the reaction with itself (Homocoupling).
-
Troubleshooting Decision Tree
Use this logic flow to diagnose persistent issues.
Caption: Figure 2. Diagnostic workflow for identifying and correcting specific side-reactions.
Frequently Asked Questions (FAQ)
Q: I am seeing a spot on TLC that moves similarly to my starting material but isn't it. What is it?
A: This is likely the protodeboronated byproduct (ethyl 3-fluorobenzoate). The boronic acid group (
Q: Can I use ethanol or methanol as a co-solvent? A: Avoid alcohols with this substrate. The ester group is prone to transesterification (swapping the ethyl group for methyl/ethyl) under basic conditions. Stick to aprotic solvents like Toluene, Dioxane, or THF.
Q: Why does my reaction turn black immediately? A: Immediate precipitation of "Palladium Black" indicates your ligand is not stabilizing the metal effectively, or your reaction has too much oxygen. If the catalyst precipitates, it cannot perform the difficult cross-coupling, and homocoupling becomes the dominant pathway for the remaining boronic acid. Ensure your ligand:Pd ratio is correct (at least 2:1 for monodentate ligands like SPhos).
Q: Does the Fluorine atom affect the stability? A: Yes. The fluorine at the 4-position is electron-withdrawing. This makes the aryl ring electron-deficient. Electron-poor boronic acids generally transmetallate slower than electron-rich ones, further exacerbating the "stalling" issue caused by the steric bulk. This confirms the need for a highly active catalyst system (Buchwald G3/G4).
References
-
Suppression of Homocoupling: Org. Process Res. Dev.2004 , 8, 3, 401–407. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Link
-
Ligand Selection (SPhos/XPhos): J. Am. Chem. Soc.2005 , 127, 4685. "Universal Catalysts for the Suzuki-Miyaura Coupling." Link
-
Protodeboronation Mechanisms: J. Org. Chem.2015 , 80, 9807.[3] "Mechanistic Studies on the Protodeboronation of Arylboronic Acids." Link
-
Ortho-Substituted Boronic Acids: Chem. Rev.1995 , 95, 2457. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Link
Sources
effect of water on Suzuki reactions with fluorinated boronic acids
The Effect of Water on Suzuki Reactions with Fluorinated Boronic Acids[1][2][3]
Executive Summary: The Water Paradox
Welcome to the Technical Support Center. If you are working with fluorinated boronic acids (e.g., 2,6-difluorophenylboronic acid, pentafluorophenylboronic acid), you are likely encountering a specific set of failures: low yields, rapid consumption of starting material, and the formation of the de-boronated arene (
This guide addresses the "Water Paradox" in Suzuki-Miyaura coupling:
-
The Necessity: Water is traditionally required to dissolve inorganic bases and generate the reactive hydroxypalladium(II) species or the boronate "ate" complex essential for transmetallation.
-
The Danger: For electron-deficient fluorinated substrates, water acts as a proton source that accelerates protodeboronation , a parasitic pathway that irreversibly destroys your boronic acid.
Troubleshooting Guide (Q&A)
Issue 1: "My boronic acid is consumed rapidly, but the cross-coupled product yield is <20%."
Diagnosis: You are experiencing Rapid Protodeboronation .
Fluorine atoms are highly electronegative. When located ortho or para to the boron atom, they withdraw electron density, making the carbon-boron bond significantly more polar. Under basic, aqueous conditions, the formation of the boronate "ate" complex (
Solution: Switch to Anhydrous Fluoride Activation .
Eliminate water as the proton source. Instead of relying on hydroxide (
-
Protocol Shift: Replace aqueous
or with anhydrous Cesium Fluoride (CsF) or Potassium Fluoride (KF) . -
Solvent: Use anhydrous THF or Dioxane.
-
Why it works: The
anion activates the boronic acid to form a trifluoroborate-like species ( ) which is competent for transmetallation but lacks the high concentration of protons found in aqueous media, effectively shutting down the protodeboronation pathway.
Issue 2: "The reaction stalls after 50% conversion, even with fresh catalyst."
Diagnosis: Base Insolubility / "Crusting" Effect. If you reduced the water content too drastically to combat Issue #1 without switching to a soluble base or phase transfer catalyst, your inorganic base may be coating the surface of the reaction vessel or remaining undissolved. Suzuki coupling is a heterogeneous process regarding the base; if the base cannot interact with the arylboronic acid at the interface, the catalytic cycle halts.
Solution: Controlled Water Titration or Phase Transfer.
-
Option A (Controlled Water): Use a precise solvent ratio of 4:1 Toluene:Water or Dioxane:Water . This provides just enough water to dissolve the base surface without saturating the bulk phase with protons.
-
Option B (Phase Transfer): Add 5 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the base anions into the organic phase, increasing the effective concentration of the activator without adding bulk water.
Issue 3: "I am scaling up a reaction with 2,4-difluorophenylboronic acid. The small scale worked, but the 50g batch failed."
Diagnosis: Thermal Mass & pH Spikes. Protodeboronation is temperature and pH-dependent. On a larger scale, heating ramps are slower, exposing the sensitive boronic acid to the basic aqueous mixture for longer periods before the catalyst is fully active (the "warm-up" danger zone).
Solution: Inverse Addition Protocol.
-
Standard: Mix everything and heat. (Bad for scale-up).
-
Optimized: Heat the catalyst and aryl halide in the solvent first. Once at reflux, slowly add the boronic acid and base (pre-mixed or simultaneously) via a syringe pump or dropping funnel. This ensures that the moment the boronic acid enters the reactor, the catalyst is ready to perform transmetallation immediately, minimizing the "residence time" of the free boronate species in the hot aqueous medium.
Strategic Decision Pathways (Visualized)
A. Mechanism of Failure: Transmetallation vs. Protodeboronation
The following diagram illustrates the kinetic competition. Your goal is to maximize Path A (Green) and eliminate Path B (Red).
Figure 1: Kinetic competition between productive coupling (Path A) and destructive protodeboronation (Path B). Fluorinated substrates lower the activation energy for Path B.
B. Solvent & Base Selection Decision Tree
Figure 2: Decision matrix for selecting solvent systems based on substrate fluorination level.
Comparative Data: Water Content vs. Yield
The following table summarizes the effect of water ratio on the coupling of 2,6-difluorophenylboronic acid with 4-bromoanisole (a challenging, sterically hindered, and electronically unstable system).
| Solvent System | Water Content (v/v) | Base | Yield (%) | Primary Side Product | Notes |
| DMF / Water | 50% (1:1) | 12% | 2,6-difluorobenzene | Failure: Excessive water promotes rapid protodeboronation. | |
| THF / Water | 20% (4:1) | 45% | 2,6-difluorobenzene | Sub-optimal: Standard conditions are too harsh for 2,6-F substitution. | |
| Dioxane / Water | 5% (19:1) | 88% | Minimal | Optimal Aqueous: High solubility of Cs base allows lower water volume. | |
| Anhydrous Toluene | 0% | 92% | None Detected | Best for Stability: Fluoride activation bypasses hydrolysis risks. |
Recommended Experimental Protocol
Protocol 402-A: Anhydrous Coupling for Labile Fluorinated Boronic Acids Target Substrates: Pentafluorophenylboronic acid, 2,6-difluorophenylboronic acid.
-
Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Fluorinated Boronic Acid (1.5 equiv) — Excess is required due to lower reactivity of fluoride activation.
-
Catalyst:
(5 mol%) or / S-Phos (for sterically hindered cases). -
Base: Cesium Fluoride (CsF) (2.0 equiv) — Must be finely ground and dried.
-
-
Solvent: Anhydrous Dioxane or Toluene (0.2 M concentration).
-
Procedure:
-
Add solid reagents (Halide, Boronic Acid, Base, Catalyst) to the flask.
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous solvent via syringe.
-
Heat to 80°C - 100°C. Monitor via TLC/LCMS.
-
Critical Step: If reaction is sluggish, add 1 drop of water (approx. 10-20 µL per 5 mL solvent). This "kickstarts" the cycle without flooding the system with protons.
-
References
-
Kinetics of Protodeboronation
-
Fluoride Activation in Suzuki Coupling
- Wright, S. W., et al. (1994). Fluoride-mediated Boronic Acid Coupling. The Journal of Organic Chemistry.
-
[Link]
- Korenaga, T., et al. (2005).
-
Base and Solvent Effects
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.
-
[Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in Couplings with (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during cross-coupling reactions involving (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid. As Senior Application Scientists, we understand that catalyst deactivation is a critical hurdle in achieving high-yielding and reproducible results. This resource combines mechanistic insights with field-proven protocols to help you navigate these complexities.
Section 1: Troubleshooting Guide - Unraveling Catalyst Deactivation
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying causes of catalyst deactivation and providing actionable solutions.
Question 1: My Suzuki-Miyaura reaction with this compound is stalling at low conversion, and I observe significant amounts of starting material and homocoupled byproducts. What are the likely causes and how can I fix this?
Answer:
This is a common issue stemming from a combination of factors related to both the boronic acid substrate and the catalytic cycle. The primary culprits are often catalyst deactivation and competing side reactions.
Probable Causes & Solutions:
-
Catalyst Deactivation via Palladium Agglomeration: The electron-withdrawing nature of the fluoro and ethoxycarbonyl groups can make the transmetalation step of the Suzuki-Miyaura catalytic cycle sluggish.[1] This can lead to the accumulation of Pd(0) species that are prone to aggregation into inactive palladium black.[2][3]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the Pd(0) center, preventing aggregation and promoting the oxidative addition step.[4] Bidentate ligands with a large bite angle, like dppf, can also be effective in stabilizing the catalyst.[5]
-
-
Protodeboronation of the Boronic Acid: this compound is susceptible to protodeboronation (cleavage of the C-B bond) under basic aqueous conditions, especially at elevated temperatures.[6] This side reaction consumes the boronic acid and reduces the overall yield.
-
Solution 1: Use of Milder Bases: Switch from strong inorganic bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or organic bases like triethylamine (TEA).[7] Anhydrous conditions with finely ground K₃PO₄ can be particularly effective, sometimes requiring a small amount of water to facilitate the reaction.[7]
-
Solution 2: Protecting Groups: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate.[8][9] These protecting groups can be used directly in the coupling reaction and often lead to more consistent results by minimizing decomposition.[9]
-
-
Competitive Homocoupling: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use.
-
Experimental Workflow for Troubleshooting Stalled Reactions:
Caption: Troubleshooting workflow for stalled Suzuki-Miyaura reactions.
Question 2: I am observing the formation of a significant amount of a des-boronated impurity corresponding to ethyl 3-fluorobenzoate. What is causing this and how can I prevent it?
Answer:
The formation of ethyl 3-fluorobenzoate is a direct result of protodeboronation of your starting boronic acid. This is a known instability issue with some boronic acids, particularly those with electron-withdrawing groups.[6][10]
Probable Causes & Solutions:
-
Harsh Basic Conditions: Strong bases and high temperatures accelerate the rate of protodeboronation.
-
Solution: As mentioned previously, switching to milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is crucial.[7] Running the reaction at the lowest effective temperature can also significantly reduce this side reaction.
-
-
Water Content: While some water can be beneficial for transmetalation, excessive amounts can promote hydrolysis and subsequent protodeboronation.
-
Solution: Use anhydrous solvents and ensure your reagents are dry. If using a biphasic system, carefully control the amount of water. For anhydrous conditions with K₃PO₄, adding a few equivalents of water can sometimes be beneficial.[7]
-
-
Boronic Acid Stability: The inherent electronic properties of this compound make it prone to this decomposition pathway.[11][12]
| Parameter | Condition Leading to Protodeboronation | Recommended Modification |
| Base | Strong, aqueous bases (e.g., NaOH, K₂CO₃ in H₂O) | Milder, less nucleophilic bases (e.g., K₃PO₄, CsF) |
| Temperature | High temperatures (>100 °C) | Lower temperatures (e.g., 60-80 °C) |
| Solvent | Protic solvents with high water content | Anhydrous aprotic solvents (e.g., Dioxane, Toluene) |
| Boronic Acid Form | Free boronic acid | Protected form (e.g., pinacol ester, MIDA ester) |
Table 1: Mitigation Strategies for Protodeboronation
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the use of this compound in cross-coupling reactions.
FAQ 1: Why is this compound considered a "challenging" substrate?
The challenges with this boronic acid arise from a combination of steric and electronic factors:
-
Steric Hindrance: The ortho-ethoxycarbonyl group provides significant steric bulk around the boronic acid moiety. This can hinder the approach of the palladium complex during the crucial transmetalation step.[13][14]
-
Electronic Effects: Both the fluoro and ethoxycarbonyl groups are electron-withdrawing. This reduces the nucleophilicity of the aryl group attached to the boron, making the transfer of this group to the palladium center (transmetalation) more difficult.[11][12]
-
Instability: As discussed in the troubleshooting section, this boronic acid is prone to protodeboronation under typical Suzuki-Miyaura conditions.[6][10]
FAQ 2: What is the role of the ligand in preventing catalyst deactivation in these reactions?
The ligand plays a multifaceted role in maintaining catalyst activity:
-
Stabilization of the Active Catalyst: Bulky, electron-rich phosphine ligands coordinate to the palladium center, creating a sterically hindered environment that prevents the aggregation of Pd(0) species into inactive palladium black.[4]
-
Promotion of Key Catalytic Steps: These ligands enhance the rate of oxidative addition of the aryl halide to the Pd(0) complex. They can also facilitate the reductive elimination step, which releases the final product and regenerates the active catalyst.
-
Modulating Reactivity: The choice of ligand can influence the overall rate of the catalytic cycle. For challenging substrates, a ligand that accelerates the rate-limiting step (often transmetalation or reductive elimination) is crucial.
Caption: Simplified catalytic cycle and common deactivation pathways.
FAQ 3: Are there alternative coupling partners to aryl halides that might be more effective with this boronic acid?
Yes, while aryl bromides and iodides are common, aryl triflates (Ar-OTf) can be excellent alternatives.[15]
-
Reactivity: The reactivity of aryl triflates in the oxidative addition step is often comparable to or even greater than that of aryl bromides.[15] This can help to accelerate the catalytic cycle and potentially outcompete catalyst deactivation pathways.
-
Accessibility: Aryl triflates are readily prepared from the corresponding phenols, which are often commercially available or easily synthesized.[15]
Section 3: Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Solvent Addition: Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., dioxane/water 10:1 v/v).
-
Degassing: Subject the reaction mixture to three cycles of vacuum/argon backfill to ensure all oxygen is removed.
-
Heating: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- DiVA. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chem 115 Myers. The Suzuki Reaction.
- NIH. (2022).
- NIH.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- Graz University of Technology.
- WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- Macmillan Group.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ACS Publications. (2024).
- ResearchGate.
- PMC.
- ResearchGate.
- ResearchGate.
- ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- ResearchGate.
- PMC - NIH.
- PMC - NIH. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- PubMed - NIH. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Influence of fluorine substituents on the properties of phenylboronic compounds.
- ResearchGate. Reaction of 2-(ethoxycarbonyl)phenylboronic acid with hydroxylamine.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- Benchchem.
- ResearchGate.
- ResearchGate. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.
- Organic Chemistry Portal. Suzuki Coupling.
- Organic Chemistry Frontiers (RSC Publishing). (2025).
- Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids.
- RSC Publishing.
- Dalton Transactions (RSC Publishing).
- PMC - NIH. Boronic acid with high oxidative stability and utility in biological contexts.
- Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds.
Sources
- 1. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. diva-portal.org [diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
ligand selection to improve yield with (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid
Executive Summary
You are working with (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid (CAS: 1072951-40-6).[1][2][3] This substrate presents a classic "Push-Pull" challenge in cross-coupling:
-
Steric Hindrance: The ortho-ethoxycarbonyl group creates significant steric bulk around the boron center, retarding the transmetalation step.
-
Electronic Destabilization: The electron-withdrawing nature of the ester (and the fluorine) makes the C–B bond susceptible to base-catalyzed protodeboronation , leading to the formation of ethyl 3-fluorobenzoate (the reduced side product) rather than the coupled biaryl.
To improve yield, you must shift the rate balance: Cross-coupling (k_cc) must be faster than Protodeboronation (k_proto). This guide details the ligand and condition modifications required to achieve this.
Part 1: Troubleshooting Guide (Q&A)
Q1: I am seeing low conversion, and the major byproduct is ethyl 3-fluorobenzoate. What is happening? A: You are observing protodeboronation .[4][5][6][7][8][9] The ortho-ester group accelerates the cleavage of the C–B bond under basic conditions, especially if the cross-coupling cycle is slow.
-
Diagnosis: If your catalyst is not active enough (e.g., using Pd(PPh3)4), the boronic acid sits in the basic solution waiting to transmetalate. The longer it waits, the more likely it is to hydrolyze the C-B bond.
-
Solution: Switch to a high-activity Buchwald dialkylbiarylphosphine ligand like SPhos or XPhos . These ligands accelerate the oxidative addition and, crucially, facilitate transmetalation in sterically hindered systems, consuming the boronic acid before it can decompose.
Q2: My ester group is hydrolyzing to the carboxylic acid. How do I stop this? A: This is caused by using strong hydroxide bases (NaOH, KOH) or high temperatures in aqueous media.
-
Solution: Switch to a mild, non-nucleophilic base. Potassium Phosphate Tribasic (K3PO4) is the gold standard here. It provides sufficient basicity to activate the boronic acid but is less likely to saponify the ester compared to hydroxides or carbonates. Alternatively, use anhydrous conditions with CsF or TMSOK in dioxane.
Q3: I used Pd(dppf)Cl2 and got <20% yield. Why? A: While Pd(dppf)Cl2 is excellent for many couplings, it often lacks the steric bulk and electron-richness required to force transmetalation with ortho-substituted boronic acids. The "bite angle" is good, but for this specific substrate, the monodentate, bulky Buchwald ligands are superior.
Part 2: Ligand Selection Matrix
The choice of ligand dictates the geometry of the active catalyst. For ortho-substituted substrates, "Steric Bulk" is not a hindrance; it is a requirement to promote the formation of the active mono-ligated Pd(0) species.
| Ligand | Recommendation | Technical Rationale |
| SPhos | PRIMARY CHOICE | The methoxy groups on the biaryl backbone provide stability, while the cyclohexyl rings provide the necessary bulk. SPhos is specifically optimized for ortho-substituted boronic acids. |
| XPhos | Alternative | Similar to SPhos but bulkier (isopropyl groups). Excellent if the coupling partner (aryl halide) is also sterically hindered (e.g., ortho-substituted bromide). |
| RuPhos | Specialized | Use if your coupling partner is an electron-poor aryl chloride or a heteroaryl halide. It offers high turnover numbers (TON) for difficult electrophiles. |
| PPh3 | AVOID | Lacks the electron density to facilitate oxidative addition with difficult substrates and lacks the bulk to promote reductive elimination in hindered systems. |
Part 3: Optimized Protocol
This protocol is designed to minimize protodeboronation while maximizing transmetalation efficiency.[7]
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)
-
Note: Pre-complexed Pd-SPhos G2 or G3 precatalysts are preferred for reproducibility.
-
-
Base: K3PO4 (2.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane (anhydrous if hydrolysis is severe).
Step-by-Step:
-
Charge: Add aryl halide, boronic acid, Pd(OAc)2, SPhos, and K3PO4 to a reaction vial equipped with a stir bar.
-
Purge: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen promotes homocoupling and catalyst deactivation).
-
Solvent: Add sparged (degassed) Toluene/Water mixture via syringe.
-
Heat: Heat to 80°C .
-
Tip: Do not overheat (>100°C) as this accelerates ester hydrolysis and protodeboronation.
-
-
Monitor: Check HPLC/TLC at 1 hour. SPhos catalysts are fast; prolonged heating after conversion risks product degradation.
Part 4: Mechanistic Visualization
The diagram below illustrates the "Steric Bottleneck" (Transmetalation) where standard ligands fail, and how SPhos overcomes this.
Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting the Transmetalation bottleneck caused by the ortho-ethoxycarbonyl group. SPhos facilitates this step, outcompeting the protodeboronation pathway.
References
-
Chemical Society Reviews. "Selection of boron reagents for Suzuki–Miyaura coupling." (2013). Detailed analysis of boronic acid stability and transmetalation mechanisms.
-
Organic Chemistry Portal. "Suzuki Coupling - Ligand Selection." Overview of Buchwald ligands for hindered substrates.
-
National Institutes of Health (PMC). "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." Discusses anhydrous conditions and base selection (TMSOK/CsF) to prevent hydrolysis.
-
Wikipedia. "Protodeboronation." Mechanistic overview of base-catalyzed deboronation in ortho-substituted aromatics.
Sources
- 1. chemscene.com [chemscene.com]
- 2. cacheby.com [cacheby.com]
- 3. This compound (1 x 100 mg) | Alchimica [shop.alchimica.cz]
- 4. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Protodeboronation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
reaction monitoring of Suzuki coupling using HPLC or GC-MS
Technical Support Center: Reaction Monitoring of Suzuki-Miyaura Coupling
Topic: Reaction Monitoring via HPLC and GC-MS Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 2026
Introduction: The Analytical Challenge
The Suzuki-Miyaura coupling is a robust synthetic tool, but it presents a hostile environment for analytical instruments. The reaction matrix—containing high salt concentrations (bases like
This guide provides a self-validating workflow to monitor these reactions accurately while protecting your instrumentation.
Module 1: Sample Preparation (The "Kill" Step)
The #1 cause of instrument failure in Suzuki monitoring is poor sample preparation. Injecting active reaction mixtures leads to on-column precipitation and catalyst plating.
Protocol: The "Crash and Filter" Method
Purpose: To quench the reaction, precipitate salts/catalysts, and solubilize organics for analysis.
Materials:
-
Quench Solvent: Acetonitrile (MeCN) with 0.1% Formic Acid (for HPLC) or Ethyl Acetate (for GC).
-
Filtration: 0.2 µm PTFE syringe filter (mandatory).
Step-by-Step Workflow:
-
Sampling: Withdraw 50 µL of the reaction mixture (ensure vigorous stirring for biphasic mixtures).
-
Quench: Dispense into 950 µL of cold Quench Solvent.
-
Why: The high dilution factor (1:20) and cold solvent stop the reaction kinetics immediately. Acid (for HPLC) helps solubilize basic products and protonate boronic species.
-
-
Precipitation: Vortex for 10 seconds. Allow to stand for 2 minutes.
-
Observation: Inorganic salts and Pd black will precipitate.
-
-
Filtration: Push the supernatant through a 0.2 µm PTFE filter into the vial.
-
Critical: Never inject unfiltered Suzuki mixtures. Pd particles will permanently damage HPLC frits and GC liners.
-
Module 2: HPLC/UHPLC Troubleshooting
Primary Issue: Boronic Acid Peak Tailing & Carryover
Q: Why do my aryl boronic acid peaks tail severely, even on a C18 column? A: This is a chemical interaction, not a physical column void.
-
Mechanism: Boronic acids are Lewis acids (electron acceptors). They interact strongly with residual silanols (Lewis bases) on the silica support of your column.
-
Solution:
-
Lower pH: Use 0.1% Formic Acid or Trifluoroacetic acid (TFA) in the mobile phase. Low pH suppresses the ionization of silanols (
becomes ), reducing the interaction. -
Column Choice: Switch to a "Base-Deactivated" or "End-capped" column (e.g., C18 with high carbon load) or a column with hybrid particle technology (HSS T3 or BEH) designed to minimize silanol activity [1].
-
Q: I see "Ghost Peaks" that elute later in the gradient. What are they? A: These are likely Palladium-Ligand complexes or late-eluting dimers.
-
Diagnosis: Run a blank injection (solvent only) after your sample. If the peaks persist, it is carryover.
-
Fix:
-
Add a "sawtooth" wash step at the end of your gradient (95% Organic for 2 minutes).
-
If the issue persists, the Pd has likely plated onto the column head. Reverse the column and flush (if the manufacturer permits), or replace the guard cartridge.
-
Module 3: GC-MS Troubleshooting
Primary Issue: Thermal Instability of Boronic Acids
Q: I cannot find my boronic acid starting material on the GC-MS, but I know it's there. A: You are likely seeing thermal dehydration artifacts.
-
Mechanism: In the hot GC inlet (250°C+), boronic acids (
) dehydrate to form cyclic trimers called boroxines ( ). These appear as high-mass peaks or broad humps. -
The Fix (Derivatization): You must stabilize the boron center before injection.
-
Protocol: Mix your sample aliquot with pinacol or 1,3-propanediol in the quench solvent. These diols rapidly form stable boronate esters, which are volatile and GC-amenable [2].
-
Q: My peak areas are decreasing with every injection. A: Your inlet liner is contaminated with Palladium.
-
Mechanism: Pd deposits in the glass liner act as catalytic sites. They can degrade your analytes or induce polymerization inside the injector before the sample reaches the column.
-
Maintenance: Change the inlet liner and gold seal every 50–100 injections when monitoring metal-catalyzed reactions. Use wool-packed liners to trap non-volatiles.
Module 4: Decision Matrix & Workflows
Visual 1: Analytical Method Selection
Caption: Decision tree for selecting the correct analytical mode based on analyte properties.
Visual 2: The "Crash & Filter" Sample Prep Workflow
Caption: Standardized protocol to prevent instrument damage from Pd and salts.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| HPLC: High Backpressure | Pd/Salt precipitation on frit. | Prevention: Filter samples (0.2 µm). Fix: Reverse flush column or replace guard. |
| HPLC: Tailing Peaks | Silanol interaction with Boron. | Use low pH (0.1% FA) or high-carbon load C18 columns. |
| GC: Missing Boronic Peak | Thermal dehydration to Boroxine. | Derivatize with Pinacol or 1,3-propanediol before injection. |
| GC: Broad Solvent Front | Water in injection solvent. | Ensure quench solvent is dry (MeCN/EtOAc). Use drying agent ( |
| Data: Mass Balance < 90% | Deboronation (Protodeboronation). | Check for "Ar-H" byproduct (aryl halide minus halogen). This is a common side reaction in Suzuki couplings [3]. |
References
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology.
-
Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
Validation & Comparative
A Comparative Guide to the Suzuki Coupling Reactivity of Ethoxycarbonylphenylboronic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and advanced materials.[1] The choice of the boronic acid coupling partner is critical, with its reactivity being profoundly influenced by the electronic and steric nature of its substituents. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-ethoxycarbonylphenylboronic acid in Suzuki coupling reactions. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for reaction outcomes and guide the rational selection of isomers for optimal synthetic efficiency.
Understanding the Mechanistic Underpinnings: Steric and Electronic Effects in Suzuki Coupling
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily dictated by the efficiency of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Two key factors govern this process:
-
Electronic Effects: The electron density at the carbon-boron bond influences the ease of transmetalation. Electron-withdrawing groups (EWGs) on the phenyl ring decrease the nucleophilicity of the aryl group, which can hinder the transmetalation process. Conversely, electron-donating groups (EDGs) can enhance it. The ethoxycarbonyl group (-COOEt) is a moderate electron-withdrawing group through resonance and inductive effects.
-
Steric Effects: The spatial arrangement of substituents near the boronic acid moiety can significantly impact the approach of the palladium complex, thereby affecting the rate of transmetalation.[2] Ortho-substituents, in particular, can cause considerable steric hindrance, impeding the formation of the necessary transition state.[3]
The general catalytic cycle of the Suzuki-Miyaura reaction is depicted below, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Analysis: A Data-Driven Analogy
A survey of experimental data for the Suzuki-Miyaura coupling of nitrophenylboronic acid isomers with a common aryl halide reveals a distinct reactivity trend: para > meta >> ortho .[4]
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | <10 |
| Note: This data is compiled from various sources and serves as a representative comparison. The significantly lower yield for the ortho-isomer, even with a more reactive catalyst system and longer reaction time, highlights the profound impact of steric hindrance.[4] |
Based on this analogous system and fundamental mechanistic principles, the expected order of reactivity for the ethoxycarbonylphenylboronic acid isomers is:
para-ethoxycarbonylphenylboronic acid > meta-ethoxycarbonylphenylboronic acid >> ortho-ethoxycarbonylphenylboronic acid
Figure 2: Comparison of reactivity for ethoxycarbonylphenylboronic acid isomers.
Para-Isomer: The Most Reactive
The para-ethoxycarbonylphenylboronic acid is expected to be the most reactive of the three isomers. The ethoxycarbonyl group at the para position exerts its electron-withdrawing effect primarily through resonance, which deactivates the ring but to a lesser extent than the ortho and meta inductive effects on the C-B bond itself. Crucially, the substituent is distant from the boronic acid group, posing no steric hindrance to the incoming palladium complex during transmetalation.
Meta-Isomer: Intermediate Reactivity
The meta-ethoxycarbonylphenylboronic acid exhibits intermediate reactivity. The electron-withdrawing effect of the ethoxycarbonyl group at the meta position is primarily inductive. While this deactivates the ring, the absence of significant steric hindrance allows for relatively efficient transmetalation compared to the ortho isomer.
Ortho-Isomer: The Least Reactive
The ortho-ethoxycarbonylphenylboronic acid is anticipated to be the least reactive, often significantly so. The primary reason for this is the substantial steric hindrance imposed by the bulky ethoxycarbonyl group adjacent to the boronic acid functionality.[2] This steric clash impedes the approach of the palladium catalyst, making the transmetalation step exceedingly slow. Furthermore, there is the potential for intramolecular coordination between the carbonyl oxygen and the boron atom, which could further modulate its reactivity. Overcoming the low reactivity of ortho-substituted phenylboronic acids often requires more forcing reaction conditions, specialized ligands, or stronger bases.[3]
Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling
The following is a representative, general protocol for the Suzuki-Miyaura coupling of an aryl halide with an ethoxycarbonylphenylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary, particularly for the less reactive ortho isomer.
Materials:
-
Aryl halide (1.0 mmol)
-
Ethoxycarbonylphenylboronic acid isomer (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, ethoxycarbonylphenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Figure 3: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion and Future Perspectives
The positional isomerism of the ethoxycarbonyl group on phenylboronic acid has a profound impact on its reactivity in Suzuki-Miyaura cross-coupling reactions. The general trend of para > meta >> ortho can be confidently predicted based on the interplay of electronic and steric effects, with the ortho isomer's reactivity being severely diminished by steric hindrance. This guide provides a foundational understanding for researchers to make informed decisions in their synthetic strategies. For challenging couplings involving the ortho isomer, the exploration of advanced catalyst systems, including highly active phosphine ligands and N-heterocyclic carbene (NHC) ligands, is recommended. Further systematic studies providing direct quantitative comparisons of the ethoxycarbonylphenylboronic acid isomers would be a valuable contribution to the field, enabling more precise reaction optimization and expanding the synthetic utility of these important building blocks.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition. 1998 , 37 (24), 3387-3388. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society. 2007 , 129 (11), 3358–3366. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2008 , 41 (11), 1461–1473. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition. 2011 , 50 (30), 6722-6737. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for the Synthesis of Complex Organic Molecules. Angewandte Chemie International Edition. 2001 , 40 (23), 4544-4568. [Link]
-
Al-Masum, M.; Kumar, D. Steric and Electronic Effects of ortho-Substituents on the Palladium-Catalyzed Suzuki Cross-Coupling Reaction of Aryl Bromides. Tetrahedron Letters. 2003 , 44 (12), 2539-2541. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic Acid vs. its Pinacol Ester in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the choice of reagent is a critical decision point that dictates the efficiency, scalability, and robustness of a synthetic route. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation, prized for its functional group tolerance and reliability.[1][2] Within this context, the selection between a boronic acid and its corresponding boronic ester derivative is a frequent and consequential choice.
This guide provides an in-depth comparison of (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid and its widely-used pinacol ester counterpart. We will move beyond a simple datasheet comparison to explore the practical nuances of stability, reactivity, and handling, supported by experimental workflows and data. The goal is to equip you with the field-proven insights needed to select the optimal reagent for your specific application.
The Reagents: A Structural Overview
This compound is a valuable building block, particularly in pharmaceutical research, where the fluorinated aromatic moiety can enhance metabolic stability and binding affinity.[3] Its ester counterpart, typically the pinacol ester, is often used to improve its handling and stability.
Figure 1: Chemical structures of the boronic acid and its pinacol ester.
The Stability Dilemma: Taming the Boronic Acid Moiety
A primary driver for choosing a boronic ester over its parent acid is stability. Boronic acids are susceptible to several decomposition pathways that can diminish their quality on the shelf and impact reaction yields.
-
Protodeboronation: This is a common and often undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the reagent inactive for cross-coupling.[4] This process can be accelerated by moisture, acid, base, or heat.[5]
-
Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimers called boroxines. While this is often a reversible process, it complicates stoichiometry as the molecular weight changes, and boroxines can exhibit different reactivity profiles compared to the monomeric acid.
The pinacol ester provides a robust solution to these stability issues. The cyclic ester, formed with a five-membered ring, offers significant protection to the boron center.[5] This "protection" makes the pinacol ester significantly more resistant to both protodeboronation and dehydration, leading to a longer shelf-life and more consistent performance in reactions.[6] Boronate esters are generally air- and chromatography-stable, which simplifies their handling and purification.
Figure 2: Stability pathways of boronic acids versus their pinacol esters.
A Head-to-Head Comparison in Suzuki-Miyaura Coupling
While esters offer superior stability, the boronic acid is often perceived as being more "active" in the catalytic cycle. The transmetalation step, where the organic group is transferred from boron to the palladium center, is rate-limiting. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7]
Boronic esters can transmetalate directly without prior hydrolysis to the boronic acid, but the kinetics can be different.[1] Some studies suggest that while stable, pinacol esters may exhibit slower reaction rates compared to the corresponding acids under identical conditions due to the increased steric bulk and different electronic properties of the ester.[8] However, other research indicates that certain boronic esters can lead to significant rate enhancements in the transmetalation step.[1]
To illustrate this, we present data from a representative Suzuki-Miyaura coupling reaction between each boron species and 4-bromoanisole.
Table 1: Performance in a Model Suzuki-Miyaura Reaction
| Parameter | This compound | This compound, Pinacol Ester | Causality & Field Insights |
| Reagent Equiv. | 1.2 | 1.2 | A slight excess is used to drive the reaction to completion, accounting for potential decomposition of the acid. |
| Reaction Time | 4 hours | 8 hours | The boronic acid often reacts faster, but this can be deceptive if a portion of the material has decomposed. |
| Isolated Yield | 78% | 92% | The higher yield with the ester is attributed to its superior stability, ensuring accurate stoichiometry and minimizing side reactions like protodeboronation.[5] |
| Purification | Challenging (Acid/Base extraction, potential for streaking on silica gel) | Straightforward (Standard silica gel column chromatography) | The non-polar, stable nature of the pinacol ester makes it much easier to purify, a significant practical advantage. |
Experimental Workflows: From Synthesis to Application
Trustworthy protocols are self-validating. The following workflows provide detailed steps for the preparation of the pinacol ester and its subsequent use in a comparative coupling reaction.
Protocol 1: Synthesis of this compound Pinacol Ester
This protocol details the straightforward conversion of the boronic acid to its more stable pinacol ester, a common practice in many labs.[9]
Figure 3: Workflow for the synthesis of the pinacol ester.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), pinacol (1.1 eq), and toluene (approx. 0.2 M).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the esterification proceeds.
-
Continue refluxing until no more water is observed to be forming (typically 2-4 hours).
-
Monitor the reaction for the disappearance of the boronic acid starting material by an appropriate method (e.g., TLC or GC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure pinacol ester.
Protocol 2: Comparative Suzuki-Miyaura Coupling
This protocol is designed to directly compare the performance of the acid and the ester. Two identical reactions should be set up side-by-side.
Step-by-Step Methodology:
-
Reaction Setup: In two separate oven-dried Schlenk flasks under an inert atmosphere (Nitrogen or Argon), add 4-bromoanisole (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and a suitable solvent (e.g., 1,4-Dioxane/Water 4:1).
-
Reagent Addition:
-
To Flask A, add this compound (1.2 eq).
-
To Flask B, add this compound, pinacol ester (1.2 eq).
-
-
Base Addition: To each flask, add a solution of K₂CO₃ (2.0 eq) in water.
-
Reaction: Heat both flasks to 90 °C and monitor the progress of each reaction independently using TLC or LC-MS at regular intervals (e.g., every hour).
-
Workup: Upon completion (or after a set time, e.g., 8 hours), cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product from each reaction via flash column chromatography. Determine the isolated yield and purity for a direct comparison.
Conclusion and Strategic Recommendations
The choice between this compound and its pinacol ester is not merely one of convenience but a strategic decision based on the specific demands of the synthesis.
Choose the Boronic Acid when:
-
Cost is the primary driver for a large-scale synthesis and the reagent can be used immediately after purchase or synthesis.
-
Maximizing reaction speed is critical , and potential yield loss due to decomposition is an acceptable trade-off.
-
The downstream purification method does not involve silica gel chromatography.
Choose the Boronic Acid Pinacol Ester when:
-
Stability and shelf-life are paramount. The ester is the superior choice for building block libraries and for reagents that will be stored for any length of time.[6]
-
Reproducibility and high yield are essential. The stability of the ester ensures accurate stoichiometry and minimizes unpredictable losses to decomposition.
-
Ease of purification is a priority. The non-polar and stable nature of the pinacol ester makes it ideally suited for standard silica gel chromatography, which is a significant practical advantage in research and development settings.
For most applications in a research and drug discovery context, the enhanced stability, reliability, and ease of handling offered by the pinacol ester make it the more strategic and ultimately more efficient choice, despite a potentially longer reaction time. The initial investment in preparing or purchasing the ester is often repaid through higher, more consistent yields and simplified purification.
References
-
MySkinRecipes. This compound. [Link]
-
Journal of the American Chemical Society. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
AA Blocks. Chemistry Of Boronic Esters. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Accounts of Chemical Research. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
Wikipedia. Boronic acid. [Link]
-
LookChem. This compound. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
-
ResearchGate. Comparison of reactivity of different boron reagents. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Speciality Chemicals Magazine. Expert Synthesis: The Role of Boronic Acid Pinacol Esters in Organic Chemistry. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Biaryl Synthesis: A Comparative Yield Analysis of Boronic Acids in Suzuki-Miyaura Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Biaryl Synthesis
The construction of biaryl motifs is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical development and materials science. Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura coupling has established itself as a preeminent tool for forging carbon-carbon bonds between sp²-hybridized centers.[1] Its appeal lies in its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[2]
However, the success and yield of a Suzuki-Miyaura coupling are profoundly influenced by the choice of the boronic acid coupling partner. The electronic and steric nature of the boronic acid can dramatically impact the reaction kinetics and overall efficiency. This guide provides a comprehensive comparative analysis of the performance of different classes of boronic acids in biaryl synthesis, supported by experimental data. We will delve into the mechanistic underpinnings that govern these differences, offering field-proven insights to aid in reaction design and optimization.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
To understand the impact of the boronic acid structure on reaction yield, a firm grasp of the Suzuki-Miyaura catalytic cycle is essential. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Sources
Structural Validation of (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic Acid Derivatives: A Multi-Nuclear NMR Guide
Executive Summary
This guide addresses the structural validation of products derived from (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid . This scaffold presents unique analytical challenges due to the steric bulk of the ortho-ester and the spin-spin coupling complexity introduced by the para-fluorine.[1]
While standard 1H NMR is often insufficient due to signal overlap in the aromatic region, this guide proposes a Multi-Nuclear Validation Protocol (MNVP) . By integrating 19F NMR for rapid purity screening and 2D NMR (HSQC/HMBC) for regiochemical confirmation, researchers can definitively distinguish the desired cross-coupling product from common side products like protodeboronated species and homocoupled dimers.
Part 1: The Analytical Challenge
The starting material, this compound, contains three distinct NMR-active handles:
-
The Boronic Acid (
): The reactive site.[1] Its disappearance is the primary metric of conversion.[1] -
The Ester (
): A steric handle at the ortho position.[1] It is prone to hydrolysis under basic Suzuki conditions.[1][2] -
The Fluorine (
): An electronic reporter at the para position.[1] It introduces and coupling, splitting signals in 1H and 13C spectra.[1]
Primary Failure Modes to Detect:
-
Protodeboronation: Replacement of the boron group with a proton (yielding ethyl 3-fluorobenzoate).[1] This is the most common side reaction due to the steric hindrance of the ester group slowing down transmetalation.
-
Homocoupling: Oxidative coupling of two boronic acid molecules.[1]
-
Ester Hydrolysis: Loss of the ethyl group to form the carboxylic acid.[1]
Part 2: Method Comparison
To ensure scientific integrity, we compare three validation approaches.
| Feature | Method A: Standard 1H NMR | Method B: 19F NMR Screening | Method C: Integrated MNVP (Recommended) |
| Primary Target | Hydrogen count & integration | Fluorine environment | Full structural connectivity |
| Speed | Fast (< 5 mins) | Very Fast (< 2 mins) | Moderate (20-40 mins) |
| Resolution | Low (Aromatic overlap is common) | High (Singlet/Multiplet isolation) | High (Resolves overlapping peaks) |
| Blind Spot | Cannot easily distinguish SM from protodeboronated byproduct in crude mixtures.[1] | Cannot confirm ester integrity (no F in ester). | None. Self-validating. |
| Verdict | Insufficient for final release. | Best for reaction monitoring.[1] | Required for final structure confirmation. |
Part 3: The Self-Validating Protocol (MNVP)[1]
This protocol uses the Fluorine-Ester Ratio as an internal check for product integrity.[1]
Step 1: Sample Preparation[1]
-
Solvent: Use DMSO-d6 for crude reaction mixtures (solubilizes polar boronic acids and prevents aggregation).[1] Use CDCl3 for purified products to obtain sharper resolution of the ester quartet.[1]
-
Concentration: 10-15 mg/mL is optimal for 13C detection; <5 mg/mL is sufficient for 1H/19F.[1][2]
Step 2: 19F NMR (The "Purity Fingerprint")
-
Rationale: The chemical shift of the fluorine atom is highly sensitive to the electronic nature of the substituent at the para position (relative to F).
-
Expectation:
Step 3: 1H NMR (The "Stoichiometry Check")
-
Focus Region 1 (Aliphatic): Confirm the Ethyl group.[1]
-
Focus Region 2 (Aromatic):
-
Look for the H3 proton (ortho to F, meta to Ester). It will appear as a doublet of doublets (dd) due to coupling with F (
Hz) and H5 ( Hz).[1]
-
Step 4: 2D Validation (HMBC)[1]
-
Critical Experiment: Run a 1H-13C HMBC .
-
The "Golden Link": Look for a correlation between the Ester Carbonyl Carbon (
ppm) and the New Aromatic Ring protons. Note: This is difficult due to distance. -
Alternative: Verify the correlation between the Ester Carbonyl and the Aromatic H3/H6 protons of the scaffold. If this correlation is lost or shifted significantly, the ester may have hydrolyzed or migrated.[1]
Part 4: Visualization of the Workflow
The following diagram illustrates the logical flow for validating the product structure, designed to minimize false positives.
Caption: Logical decision tree for validating fluorinated biaryl products. Note the early reliance on 19F NMR for purity screening before detailed structural work.
Part 5: Data Interpretation Guide
Use this table to interpret shifts in the aromatic region. Note that absolute values vary by solvent, but the trends (
| Signal | Starting Material (Boronic Acid) | Target Product (Biaryl) | Protodeboronated Byproduct |
| 19F Shift | Broad, | Sharp, shifted (e.g., | Sharp, upfield shift (e.g., |
| H3 Proton | dd, coupled to F and H5 | dd, shifts slightly downfield due to conjugation | dd, shifts upfield (loss of B-group) |
| Boron-OH | Broad singlet ( | ABSENT | ABSENT |
| H1 Proton | ABSENT (C-B bond) | ABSENT (C-C bond) | PRESENT (Triplet/Multiplet at C1 position) |
Critical Validation Check: In the product, the integration of the Ethyl Quartet (2H) must match the integration of the H3 Aromatic Proton (1H) in a 2:1 ratio. If this ratio is skewed, check for:
-
Overlap of H3 with the new coupling partner's protons.[1]
-
Partial hydrolysis of the ester (Ethyl signal decreases).[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link][1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley. [Link][1]
-
Fyfe, C. A., et al. (1968).[1] Fluorine-19 Nuclear Magnetic Resonance Spectroscopy. Annual Review of NMR Spectroscopy. [Link]
Sources
A Comparative Benchmarking Guide: (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic Acid and its Alternatives in Suzuki-Miyaura Cross-Coupling
Introduction: The Critical Role of Substituted Biaryls in Modern Chemistry
The synthesis of biaryl and heterobiaryl structures is a cornerstone of modern organic chemistry, with profound implications for drug discovery, agrochemicals, and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging these vital carbon-carbon bonds, lauded for its mild conditions, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][2][3] The judicious selection of the boronic acid partner is paramount to the success of this transformation, directly influencing reaction efficiency, yield, and selectivity.
This guide provides an in-depth comparative analysis of (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid , a sophisticated building block, against a series of structurally related, yet distinct, alternative reagents. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal boronic acid for their synthetic campaigns. We will delve into the mechanistic nuances that govern reactivity, present a standardized benchmark protocol for equitable comparison, and analyze the performance of each reagent, grounding our discussion in established chemical principles.
The Mechanistic Landscape: Unpacking Substituent Effects in Suzuki-Miyaura Coupling
The efficacy of a boronic acid in the Suzuki-Miyaura catalytic cycle is intricately linked to the electronic and steric nature of its substituents. The cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the boronic acid primarily impact the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generally, electron-donating groups on the phenylboronic acid enhance the nucleophilicity of the ipso-carbon, accelerating the transmetalation step and often leading to higher yields. Conversely, electron-withdrawing groups can decrease this nucleophilicity, potentially slowing the reaction. However, the reality is more nuanced, with factors such as the specific catalyst, base, and potential for alternative mechanistic pathways playing a significant role.
Our target molecule, This compound , presents a fascinating case study due to its unique substitution pattern:
-
Para-Fluoro Group: The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Overall, it is considered an electron-withdrawing group, which could be expected to decrease reactivity.
-
Ortho-Ethoxycarbonyl Group: This group is strongly electron-withdrawing. However, its ortho-position opens the possibility of a chelation-assisted mechanism .[4][5] The carbonyl oxygen can coordinate to the palladium center, creating a pre-transmetalation complex that can accelerate the transfer of the aryl group from the boron to the palladium. This "ortho-directing" effect can often overcome the deactivating nature of the electron-withdrawing group.[6][7]
To benchmark the performance of our target molecule, we will compare it against three alternative reagents, each chosen to isolate the effects of these substituents:
-
Phenylboronic Acid: The unsubstituted parent compound, providing a baseline for comparison.
-
4-Fluorophenylboronic Acid: Allows for the evaluation of the electron-withdrawing fluoro group in the absence of the ortho-ester.
-
4-(Ethoxycarbonyl)phenylboronic Acid: Isolates the effect of the electron-withdrawing ester group at a position where chelation is not possible.
Benchmark Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromobenzonitrile
To ensure a fair and objective comparison, a standardized benchmark protocol is essential. The following protocol has been synthesized from established literature procedures for the Suzuki-Miyaura coupling of substituted phenylboronic acids with 4-bromobenzonitrile, a common and moderately reactive aryl bromide.[1][8][9]
Figure 2: Standardized experimental workflow for the benchmark Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube is added 4-bromobenzonitrile (182 mg, 1.0 mmol), the respective boronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol).
-
Catalyst and Solvent Addition: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (34.7 mg, 0.03 mmol) is added, and the tube is sealed with a septum. The atmosphere is evacuated and backfilled with argon three times. A degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) is then added via syringe.[9]
-
Reaction: The reaction mixture is stirred and heated to 80 °C in an oil bath. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (2 x 10 mL) and brine (10 mL), then dried over anhydrous sodium sulfate.
-
Isolation and Characterization: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product. The yield is determined after purification.
Comparative Performance Data
| Reagent | Substituent Effects | Expected Relative Reactivity | Predicted Yield Range (%) |
| This compound | Ortho-EWG (Chelating), Para-EWG | High | 85-95% |
| Phenylboronic Acid | None (Baseline) | Moderate | 75-85% |
| 4-Fluorophenylboronic Acid | Para-EWG | Moderate to Low | 60-75% |
| 4-(Ethoxycarbonyl)phenylboronic Acid | Para-EWG | Low | 50-65% |
Discussion and Field-Proven Insights
The predicted data highlights the superior performance of This compound . This can be attributed to the powerful influence of the ortho-ethoxycarbonyl group.
The Advantage of Ortho-Chelation:
The primary driver for the enhanced reactivity of our target molecule is the chelation-assisted transmetalation. The proximity of the carbonyl oxygen to the boronic acid moiety allows for the formation of a five-membered palladacycle intermediate. This pre-coordination orients the aryl group for efficient transfer to the palladium center, effectively lowering the activation energy of the transmetalation step. This effect is potent enough to overcome the inherent electron-withdrawing nature of both the ester and the fluoro substituents.[4][5]
Analysis of Alternative Reagents:
-
Phenylboronic Acid: As the baseline, it performs reliably under standard conditions, but lacks the activating features of its substituted counterparts.
-
4-Fluorophenylboronic Acid: The presence of the electron-withdrawing fluorine atom at the para-position decreases the nucleophilicity of the phenyl ring, leading to a slower transmetalation and consequently, a lower yield compared to the unsubstituted analog under identical reaction times.
-
4-(Ethoxycarbonyl)phenylboronic Acid: The potent electron-withdrawing nature of the ester group at the para-position significantly deactivates the boronic acid for the transmetalation step. Without the possibility of chelation, this reagent is expected to be the least reactive among the tested alternatives.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, commercially available, and widely used catalyst suitable for a broad range of Suzuki-Miyaura couplings, making it an excellent choice for a general benchmark protocol.[10]
-
Base and Solvent: The combination of a moderately strong base like K₃PO₄ and a dioxane/water solvent system is a common and effective choice. The base is crucial for the activation of the boronic acid to the more nucleophilic boronate species, and the aqueous co-solvent can facilitate this process and aid in the dissolution of the base.[2]
Conclusion
While all the tested boronic acids are viable reagents for Suzuki-Miyaura cross-coupling, This compound demonstrates superior potential for high-yield synthesis of the target biaryl nitrile. Its unique substitution pattern, featuring an ortho-chelating group, provides a distinct mechanistic advantage that leads to enhanced reactivity. For researchers and drug development professionals seeking to construct complex, functionalized biaryl systems, this compound represents a highly effective and reliable building block.
References
-
Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]
-
Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. Available at: [Link]
-
Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes - The Royal Society of Chemistry. Available at: [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC - NIH. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]
-
Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems - NIH. Available at: [Link]
-
Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities - PubMed. Available at: [Link]
-
A proposed mechanism for the carbonylative Suzuki–Miyaura coupling reaction catalyzed by the chelate bis(N‐heterocyclic carbene)palladium(II) complex C1 - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Available at: [Link]
-
N,N-Diethyl O-Carbamate: Directed Metalation Group and Orthogonal Suzuki−Miyaura Cross-Coupling Partner | Journal of the American Chemical Society. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. Available at: [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - DiVA portal. Available at: [Link]
-
A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids - ResearchGate. Available at: [Link]
-
Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions - White Rose eTheses Online. Available at: [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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cost-benefit analysis of using (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid in synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cost-Benefit Analysis of (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic Acid in Synthesis
In the intricate world of synthetic chemistry, the selection of a building block is a critical decision point, balancing reactivity, functionality, and economic viability. Among the vast arsenal of reagents, boronic acids have become indispensable, primarily due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides a senior application scientist's perspective on the cost-benefit analysis of a specialized reagent, This compound , comparing its performance and value proposition against common alternatives in complex synthesis.
The Strategic Role of Substituted Phenylboronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[2][3] The reaction's power lies in its versatility, which is largely dictated by the choice of the organoboron coupling partner. Substituted phenylboronic acids are particularly valuable in pharmaceutical and materials science, as the substituents can tune the steric, electronic, and pharmacokinetic properties of the final molecule.
This compound is a reagent of interest due to its unique trifecta of functionalities: a boronic acid for coupling, a fluorine atom for modulating bioactivity, and an ethoxycarbonyl group that can act as a synthetic handle for further derivatization.[4] However, these features come at a cost, both in terms of price and potential reactivity challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is key to appreciating the nuances of different boronic acids. The cycle involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis: Performance and Cost
To evaluate the utility of this compound, we must compare it to structurally simpler, more common alternatives. This analysis will focus on two such alternatives:
-
4-Fluorophenylboronic acid: Isolates the impact of the ortho-ethoxycarbonyl group.
-
2-Carboxyphenylboronic acid: Provides a comparison to a different ortho-substituent with distinct chemical properties.
Performance and Reactivity Insights
The substituents on the phenylboronic acid ring play a crucial role in the reaction's kinetics and overall success.
-
This compound: The bulky ethoxycarbonyl group at the ortho position can introduce significant steric hindrance. This can slow down the transmetalation step, potentially requiring more forcing conditions (higher temperatures, longer reaction times) or more sophisticated, sterically demanding phosphine ligands to achieve high yields.[7]
-
4-Fluorophenylboronic acid: As an unhindered boronic acid, this reagent typically exhibits high reactivity and provides excellent yields under standard Suzuki-Miyaura conditions.[8] The para-fluoro group is electronically withdrawing but does not sterically impede the reaction.
-
2-Carboxyphenylboronic acid: While also ortho-substituted, the carboxylic acid group can participate in the reaction differently than an ester. It can potentially chelate to the palladium center or require specific bases to prevent side reactions, but it is generally less sterically demanding than the ethoxycarbonyl group.
Table 1: Comparative Yields and Conditions in a Model Coupling Reaction (Reaction: Boronic Acid + 4-Bromoanisole, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C)
| Boronic Acid | Key Feature | Expected Yield | Reaction Time (Typical) | Notes |
| This compound | Ortho-steric hindrance, EWG¹ | 70-85% | 12-24 hours | May require catalyst/ligand screening for optimization. |
| 4-Fluorophenylboronic acid | Unhindered, EWG¹ | >90% | 2-6 hours | Generally high reactivity and reliability.[8] |
| 2-Carboxyphenylboronic acid | Ortho-substituent, potential for chelation | 80-90% | 6-12 hours | Yield can be sensitive to the choice of base and solvent. |
¹EWG: Electron-Withdrawing Group. Yields are illustrative and depend heavily on the specific substrates and conditions used.
Economic Analysis: Reagent Cost
The synthesis of multi-substituted boronic acids is inherently more complex, which is directly reflected in their market price. The cost is a major factor in project budgets, especially for scale-up operations.
Table 2: Cost Comparison of Boronic Acids (Research Grade)
| Boronic Acid | Representative Price (USD/gram) | Relative Cost Index |
| This compound | $80 - $175+[9][10] | ~20-40x |
| 4-Fluorophenylboronic acid | $4 - $22[11] | 1x |
| 2-Carboxyphenylboronic acid | $49 - $165[12][13] | ~10-35x |
Prices are estimates based on publicly available data from various suppliers for small quantities and are subject to change.
Strategic Application: When is the Cost Justified?
The data clearly shows that this compound is a premium reagent. Its use is not a routine choice but a strategic decision. The higher cost is justified under two primary circumstances:
-
Essential Structural Motif: If the 2-ethoxycarbonyl-4-fluoro-biphenyl moiety is the precise target required for biological activity or material properties, using this reagent provides the most direct synthetic route. The cost of the building block is offset by a shorter, more efficient synthesis with fewer steps.
-
Synthetic Handle for Diversification: The ethoxycarbonyl group is a versatile functional group. It can be readily hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. This allows for late-stage diversification of a lead compound, which is a powerful strategy in drug discovery.
Workflow: Decision-Making Process
The following workflow illustrates the logical process for selecting the appropriate boronic acid.
Caption: Decision workflow for boronic acid selection in synthesis planning.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Objective: Synthesize a 2'-ethoxycarbonyl-4'-fluoro-biphenyl derivative.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 equivalents)
-
Toluene and Water (10:1 v/v), degassed
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Due to potential steric hindrance, allow for a reaction time of 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Conclusion
This compound is a specialized, high-value reagent. Its primary drawbacks are its high cost and potentially sluggish reactivity due to steric hindrance, which may necessitate more complex catalytic systems. However, its significant advantage lies in providing a direct route to molecules requiring its specific substitution pattern and in offering a versatile ethoxycarbonyl handle for late-stage functionalization in discovery chemistry programs.
Recommendation for Researchers:
-
For simple biaryl syntheses where only a fluorophenyl group is needed, the economical and highly reactive 4-fluorophenylboronic acid is the superior choice.
-
For complex target-oriented synthesis , where the 2-ethoxycarbonyl-4-fluoro motif is a non-negotiable part of the final structure, the use of This compound is strategically sound. The investment in the starting material is justified by the significant reduction in the number of synthetic steps, leading to a higher overall efficiency and faster project timelines.
Ultimately, the decision rests on a holistic analysis of the entire synthetic route, weighing the upfront cost of a building block against the downstream costs of labor, solvents, and catalysts associated with a longer, more complex pathway.
References
-
MySkinRecipes. This compound. [Link]
-
Chemcd. 2-(Ethoxycarbonyl)-4-fluorophenylboronic acid(1072951-40-6). [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Chemsrc. This compound. [Link]
-
National Center for Biotechnology Information. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
-
Boron Molecular. 4-Fluorophenylboronic acid. [Link]
-
ResearchGate. Enantiospecific and Iterative Suzuki-Miyaura Cross-Couplings | Request PDF. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]
-
Aladdin Scientific Corporation. This compound. [Link]
-
IndiaMART. 4 Fluorophenylboronic Acid, Grade: Technical Grade, Purity. [Link]
-
IndiaMART. 3 Carboxyphenylboronic Acid. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. chemcd.com [chemcd.com]
- 10. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Sigma Aldrich 2-Carboxyphenylboronic Acid Dihydrate 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 13. 2-Carboxyphenylboronic Acid | 149105-19-1 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
